Product packaging for N-acetyl-D-valine(Cat. No.:CAS No. 17916-88-0)

N-acetyl-D-valine

Cat. No.: B556423
CAS No.: 17916-88-0
M. Wt: 159.18 g/mol
InChI Key: IHYJTAOFMMMOPX-ZCFIWIBFSA-N
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Description

N-Acetyl-D-valine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B556423 N-acetyl-D-valine CAS No. 17916-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamido-3-methylbutanoic acid
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InChI

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJTAOFMMMOPX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20170774
Record name N-Acetyl-D-valine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17916-88-0
Record name N-Acetyl-D-valine
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Record name N-Acetyl-D-valine
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Record name N-Acetyl-D-valine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-D-valine is a derivative of the non-proteinogenic amino acid D-valine. The addition of an acetyl group to the nitrogen atom of D-valine enhances its stability and modifies its reactivity, making it a valuable compound in various scientific applications. This guide provides a comprehensive overview of its physicochemical properties, supported by experimental protocols and graphical representations of key workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][2]
Appearance White to off-white crystalline powder[1][3][4]
Melting Point 157-169 °C[1][4]
Boiling Point 362.2 ± 25.0 °C at 760 mmHg[1]
Solubility Soluble in polar solvents like water and alcohol. Soluble in DMSO at 100 mg/mL. The acetyl group improves solubility in organic solvents.[3][5]
pKa (Strongest Acidic) 3.62 - 4.11[6][7]
logP 0.29 - 0.62[1][6]
Optical Rotation [α]²⁰/D = -6.0 ± 1° (c=2 in DMF)[4]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. Below are protocols for key experiments.

1. Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.[8]

  • Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed. A sharp melting point range is indicative of high purity.[8]

  • Apparatus: Capillary tubes, melting point apparatus (e.g., Mel-Temp or DigiMelt), thermometer or digital temperature probe.[8][9]

  • Procedure:

    • A small amount of finely ground this compound is packed into a capillary tube to a height of 2-3 mm.[9]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

  • Note: For compounds like amino acid derivatives that may decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting parameters before decomposition occurs.[10][11][12]

2. Measurement of Solubility

The solubility of this compound can be determined using the shake-flask method.[13]

  • Principle: A surplus of the solute is added to a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.[13]

  • Apparatus: A balance, flasks with stoppers, a constant temperature shaker or water bath, and an analytical method to determine the concentration (e.g., HPLC, UV-Vis spectroscopy).[14][15]

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.[15]

    • The flask is sealed and placed in a constant temperature shaker or water bath and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

    • After agitation, the solution is allowed to stand to let undissolved solid settle.

    • A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved particles, and diluted as necessary.

    • The concentration of this compound in the diluted sample is determined using a suitable analytical technique.

    • The solubility is then calculated and expressed as g/L or mol/L.[15]

Experimental and Logical Workflows

Synthesis of this compound

This compound is typically synthesized by the acetylation of D-valine. The general workflow for this chemical synthesis is depicted below.

G General Workflow for the Synthesis of this compound A D-valine C Reaction in a suitable solvent (e.g., Acetic Acid) A->C B Acetic Anhydride (Acetylation Reagent) B->C D Reaction Mixture C->D E Work-up and Purification (e.g., Crystallization) D->E F This compound E->F

A simplified workflow for the chemical synthesis of this compound.

Characterization of this compound

Following synthesis, the identity and purity of this compound are confirmed using various analytical techniques. A typical characterization workflow is outlined below.

G Characterization Workflow for this compound A Synthesized This compound B Structural Confirmation A->B C Purity and Enantiomeric Excess A->C D NMR Spectroscopy (¹H and ¹³C) B->D E Mass Spectrometry B->E F HPLC (Chiral Column) C->F G Final Characterized Product D->G E->G F->G

A typical workflow for the analytical characterization of this compound.

Applications in Research and Development

This compound serves as a crucial building block in peptide synthesis and pharmaceutical research.[1] Its acetyl group enhances stability and modulates reactivity, while its stereochemical purity is valuable for studying enzyme specificity and designing bioactive peptides.[1] The improved solubility in organic solvents also facilitates its use in solid-phase peptide synthesis.[1] Furthermore, it is used as a building block for modified peptides with tailored pharmacokinetic properties.[1] Recent studies have also explored its potential antioxidant properties.

References

N-acetyl-D-valine discovery and historical background

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Discovery, Synthesis, and Historical Significance of a Key Amino Acid Derivative

Introduction

N-acetyl-D-valine, a derivative of the proteinogenic amino acid valine, holds a significant place in the history of biochemistry and pharmaceutical chemistry. Its discovery and the development of methods for its isolation were intrinsically linked to the broader effort to resolve racemic mixtures of amino acids, a critical step in understanding the stereospecificity of biological systems and in the synthesis of chiral molecules. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the seminal experimental protocols and the logical workflows that led to its characterization.

Historical Background and Discovery

The story of this compound is rooted in the early 20th-century exploration of amino acid chemistry. While L-amino acids are the primary building blocks of proteins, the existence and significance of their D-enantiomers were a subject of growing interest. The ability to separate and study these D-amino acids was crucial for advancing the understanding of their potential roles and for the synthesis of complex organic molecules.

A pivotal development in this field was the use of N-acetylation as a method to protect the amino group of amino acids, allowing for their chemical manipulation. The subsequent resolution of these N-acetylated racemic mixtures became a standard technique for isolating optically pure amino acids.

The earliest comprehensive method for the N-acetylation of amino acids, which would have included valine, was detailed by Vincent du Vigneaud and C. E. Meyer in 1932 . Their work, published in The Journal of Biological Chemistry, laid the foundation for the synthesis of a wide range of N-acetylamino acids. While this paper did not focus specifically on the resolution to obtain the D-isomer, it provided the essential first step: the creation of the racemic N-acetyl-DL-valine.

The actual isolation of this compound was a consequence of the resolution of this racemic mixture. A significant contribution to this area came from the work of Lacy R. Overby and A. W. Ingersoll in 1951 , published in the Journal of the American Chemical Society. They detailed a method for the synthesis of N-acetyl-DL-valine, citing a modification of the du Vigneaud and Meyer method, and its subsequent resolution using chiral amines. This work provided a clear and reproducible path to obtaining both the L- and D-enantiomers of N-acetyl-valine.

Furthermore, the extensive work of Jesse P. Greenstein on the enzymatic resolution of racemic N-acylamino acids throughout the 1950s provided a powerful and widely adopted method for obtaining D-amino acids. This enzymatic approach, utilizing acylases that selectively hydrolyze the N-acyl-L-amino acid, leaving the N-acyl-D-amino acid intact, became a cornerstone of amino acid chemistry and a primary method for the production of this compound for research purposes.

The discovery of penicillin, a molecule containing a D-valine moiety, further underscored the importance of D-amino acids in natural products and spurred research into their synthesis and the preparation of their derivatives, including this compound, as potential intermediates or research tools.

Key Experimental Protocols

Synthesis of N-acetyl-DL-valine (Based on Overby and Ingersoll, 1951)

This protocol describes the synthesis of the racemic mixture of N-acetyl-valine, a necessary precursor for the isolation of this compound.

Methodology:

  • Reaction Setup: To a solution of DL-valine in sodium hydroxide, acetic anhydride is added in portions with vigorous stirring and cooling.

  • Acetylation: The reaction mixture is stirred for a period, maintaining a basic pH by the concurrent addition of sodium hydroxide solution.

  • Acidification: The solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-acetyl-DL-valine.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as water or acetone, to yield pure N-acetyl-DL-valine.

Synthesis_of_N_acetyl_DL_valine cluster_reactants Reactants cluster_process Process cluster_product Product DL-valine DL-valine Acetylation Acetylation DL-valine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Acetylation Acidification Acidification Acetylation->Acidification Reaction Mixture Purification Purification Acidification->Purification Crude Precipitate N-acetyl-DL-valine N-acetyl-DL-valine Purification->N-acetyl-DL-valine Recrystallization

Caption: Workflow for the synthesis of N-acetyl-DL-valine.

Resolution of N-acetyl-DL-valine (Conceptual Workflow)

The isolation of this compound from the racemic mixture is a critical step. Two primary historical methods are outlined below.

1. Chemical Resolution using a Chiral Amine (Based on Overby and Ingersoll, 1951):

  • Diastereomeric Salt Formation: N-acetyl-DL-valine is reacted with a chiral resolving agent (e.g., an optically active amine like (-)-α-fenchylamine) in a suitable solvent. This forms a mixture of two diastereomeric salts: (this compound)-(-)-amine and (N-acetyl-L-valine)-(-)-amine.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts is less soluble and crystallizes out of the solution.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to regenerate the chiral amine (which can be recovered) and an acid to liberate the optically pure this compound.

2. Enzymatic Resolution using Acylase (Based on the work of Greenstein):

  • Enzymatic Hydrolysis: A solution of N-acetyl-DL-valine is incubated with an acylase enzyme preparation (e.g., from Aspergillus oryzae).

  • Selective Hydrolysis: The acylase specifically catalyzes the hydrolysis of the acetyl group from N-acetyl-L-valine, yielding L-valine and acetic acid. The this compound remains unchanged.

  • Separation: The resulting mixture contains L-valine, this compound, and acetic acid. The difference in solubility and chemical properties between the free amino acid (L-valine) and the N-acetylated amino acid (this compound) allows for their separation. For instance, acidification can precipitate the less soluble this compound.

Resolution_of_N_acetyl_DL_valine cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Resolution Start N-acetyl-DL-valine (Racemic Mixture) Salt_Formation Diastereomeric Salt Formation (with Chiral Amine) Start->Salt_Formation Enzymatic_Hydrolysis Enzymatic Hydrolysis (with Acylase) Start->Enzymatic_Hydrolysis Crystallization Fractional Crystallization Salt_Formation->Crystallization Liberation_D Liberation of This compound Crystallization->Liberation_D Product_L N-acetyl-L-valine (or L-valine) Crystallization->Product_L From Mother Liquor Product_D This compound Liberation_D->Product_D Selective_Reaction Selective Hydrolysis of L-form Enzymatic_Hydrolysis->Selective_Reaction Separation Separation of This compound Selective_Reaction->Separation Separation->Product_D Separation->Product_L As L-valine

Caption: Logical pathways for resolving racemic N-acetyl-valine.

Quantitative Data from Historical Experiments

The following tables summarize key quantitative data from the seminal publications on the synthesis and resolution of N-acetyl-valine.

Table 1: Synthesis of N-acetyl-DL-valine

ParameterValue (Overby and Ingersoll, 1951)
Starting MaterialDL-valine
Acetylating AgentAcetic anhydride
Yield~92% (recrystallized product)
Melting Point148-149 °C

Table 2: Properties of N-acetyl-valine Enantiomers and Racemate

CompoundMelting Point (°C)
N-acetyl-DL-valine148-149
This compound163-164
N-acetyl-L-valine163-164

Data compiled from Overby and Ingersoll (1951).

Conclusion

The discovery and isolation of this compound were not the result of a single breakthrough but rather an outcome of the systematic development of fundamental organic chemistry techniques. The pioneering work on N-acetylation of amino acids by du Vigneaud and Meyer provided the necessary starting material, while subsequent advancements in chemical and enzymatic resolution methods, notably by researchers like Ingersoll and Greenstein, enabled the separation of the D-enantiomer. This body of work not only made this compound and other D-amino acid derivatives accessible for study but also laid the groundwork for the synthesis of complex chiral molecules, including pharmaceuticals, and deepened our understanding of the stereospecific nature of biological processes. The historical journey of this compound thus serves as a compelling case study in the evolution of modern bio-organic chemistry.

The Biological Role of N-acetyl-D-valine in Cellular Processes: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-D-valine, a derivative of the non-proteinogenic D-amino acid D-valine, is emerging as a molecule of interest within the scientific community. While research into its specific biological functions is still in its nascent stages, preliminary evidence suggests potential involvement in antimicrobial activities and as a modulator of cellular stability. This technical guide synthesizes the currently available information on this compound, focusing on its known biological interactions, potential therapeutic applications, and the experimental methodologies pertinent to its study. The limited data landscape underscores the need for further investigation into its precise roles in cellular processes and signaling pathways.

Introduction to D-Amino Acids and N-Acetylation

Traditionally, L-amino acids have been considered the exclusive building blocks of proteins in higher organisms. However, the presence and functional significance of their stereoisomers, D-amino acids, are now increasingly recognized in mammals, playing roles in neurotransmission and as potential biomarkers for disease.[1][2][3] D-amino acids are well-established components of bacterial cell walls, contributing to their structural integrity.[2][4]

N-acetylation is a common post-translational modification that can alter the stability, solubility, and biological activity of molecules.[5][6] The acetylation of a D-amino acid, such as in this compound, creates a molecule with unique physicochemical properties that may influence its interaction with biological systems.

Known Biological Activities of this compound

Current scientific literature on the specific biological role of this compound in cellular processes is limited. However, a few key areas of its activity have been identified.

Antimicrobial Properties

This compound has been investigated for its potential to inhibit the growth of specific bacteria. Notably, it has shown inhibitory effects against Stenotrophomonas maltophilia, a multidrug-resistant opportunistic pathogen.[7] This suggests a potential therapeutic application in combating bacterial infections. The mechanism of this inhibition is not yet fully elucidated but may involve interference with essential cellular processes within the bacterium.

Quantitative Data

The available quantitative data for the biological activity of this compound is sparse. The following table summarizes the key reported value.

ParameterValueOrganism/SystemReference
IC502 mMStenotrophomonas maltophilia[7]

Table 1: Inhibitory Concentration of this compound

Potential Applications in Drug Development

The unique characteristics of this compound make it a compound of interest for pharmaceutical research and development.

  • Enhanced Stability and Solubility: The acetyl group on this compound enhances its stability and solubility in organic solvents, which is advantageous for its use in peptide synthesis and as a building block for modified peptides with tailored pharmacokinetic properties.[5]

  • Chiral Building Block: Its stereochemical purity makes it a valuable component in the synthesis of enantiomerically pure compounds, which is crucial for the development of effective therapeutics.[8]

  • Peptide-Based Drugs: Peptides incorporating this compound have been shown to exhibit enhanced stability and efficacy in vitro, suggesting their potential for therapeutic applications.[5]

  • Antioxidant Properties: this compound has also been studied for its potential antioxidant properties, although further research is needed to substantiate these claims and understand the underlying mechanisms.[5]

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological role of this compound in cellular processes are not widely published. However, standard methodologies for studying similar compounds can be adapted.

Synthesis of this compound

General Acetylation Protocol (adapted from L-valine synthesis):

  • Dissolve D-valine in water.

  • Adjust the pH of the solution to a target value (e.g., pH 8.0) using a base such as sodium hydroxide.

  • Slowly add acetic anhydride to the solution while maintaining the pH with the continuous addition of the base.

  • Monitor the reaction until completion.

  • Acidify the solution to a low pH (e.g., 1.5) using a strong acid like hydrochloric acid to precipitate the this compound.

  • The product can then be purified through recrystallization.

Note: This is a generalized protocol and would require optimization for this compound.

Antimicrobial Susceptibility Testing

To determine the minimum inhibitory concentration (MIC) or IC50 of this compound against a specific bacterium, standard microdilution or agar dilution methods can be employed as described by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways and Molecular Interactions

Currently, there is no direct evidence from the provided search results implicating this compound in specific cellular signaling pathways in mammalian cells. The primary focus of existing research has been on its chemical properties and its role as a synthetic building block. Future research is necessary to explore its potential interactions with cellular receptors, enzymes, or other signaling molecules.

Conclusion and Future Directions

The study of this compound is an emerging field with considerable potential. While current knowledge is limited, its demonstrated antimicrobial activity and its utility in pharmaceutical synthesis warrant further investigation. Future research should prioritize elucidating its mechanism of action at a molecular level, both in prokaryotic and eukaryotic systems. Investigating its effects on cellular signaling, metabolic pathways, and its potential as a therapeutic agent beyond its antimicrobial properties will be crucial in unlocking the full biological and medicinal value of this intriguing molecule. The development and dissemination of detailed experimental protocols will be vital to enable more comprehensive and standardized research in this area.

References

Spectroscopic Profile of N-acetyl-D-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-acetyl-D-valine, an acetylated derivative of the amino acid D-valine. The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

While the primary focus is on this compound, the spectroscopic data for its enantiomer, N-acetyl-L-valine, is presented as a valid proxy. The local electronic environments governing spectroscopic behavior are identical for enantiomers, resulting in indistinguishable NMR, IR, and MS spectra under achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-acetyl-valine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (400 MHz) [1]

Chemical Shift (ppm)MultiplicityAssignment
7.99 - 8.01d-NH
4.12 - 4.15tα-CH
2.01 - 2.06mβ-CH
1.88sAcetyl -CH₃
0.87 - 0.89dIsopropyl -CH₃ x 2

Table 2: ¹³C NMR Spectroscopic Data for N-acetyl-L-valine in DMSO-d6 (100.54 MHz) [1]

Chemical Shift (ppm)Assignment
173.12Carboxyl C=O
169.47Amide C=O
57.09α-CH
29.67β-CH
22.23Acetyl -CH₃
19.06Isopropyl -CH₃
17.95Isopropyl -CH₃
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for N-acetyl-L-valine (GC-EI-TOF) [1]

m/zRelative IntensityAssignment (Tentative)
114.0100.00[M - COOH]⁺ or other primary fragment
172.033.23[M+H]⁺ (from potential CI) or fragment
116.026.83Fragment ion
216.026.83Adduct or impurity
146.026.33Fragment ion

Note: The molecular weight of this compound is 159.18 g/mol .

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3250StrongN-H Stretch (Amide)
3300 - 2500BroadO-H Stretch (Carboxylic Acid)
1720 - 1700StrongC=O Stretch (Carboxylic Acid)
1650 - 1630StrongC=O Stretch (Amide I)
1560 - 1530StrongN-H Bend (Amide II)
1375 - 1365MediumC-H Bend (Isopropyl)
1260 - 1000MediumC-N Stretch

Experimental Protocols

The following are detailed, representative protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Ensure complete dissolution, using a vortex mixer if necessary.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.

2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak of DMSO-d6 is used as a secondary reference (δ = 2.50 ppm).

3. ¹³C NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer (operating at ~100 MHz for ¹³C).

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, depending on concentration, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of DMSO-d6 is used as a secondary reference (δ = 39.52 ppm).

Infrared (IR) Spectroscopy (FTIR-ATR)

1. Sample Preparation:

  • No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid this compound powder is sufficient.

2. Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

  • Sample Analysis:

    • Place a small amount of the this compound powder onto the ATR crystal.

    • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • Due to the low volatility of this compound, derivatization is typically required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation.

  • Dry a small amount of the sample (e.g., 1 mg) under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., acetonitrile).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

2. Data Acquisition:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a Time-of-Flight (TOF) analyzer.

  • GC Column: A suitable capillary column for amino acid derivatives (e.g., a 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column).

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR/IR Derivatization Derivatization (for GC-MS) Sample->Derivatization GC-MS IR FTIR-ATR Spectrometer Sample->IR NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System Derivatization->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Detection, Library Search) MS->ProcessMS Structure Structural Elucidation & Characterization ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

N-Acetyl-D-valine: A Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public domain information regarding the potential therapeutic applications of N-acetyl-D-valine. The information is intended for research and development purposes only. A comprehensive investigation of scientific literature and patent databases reveals a notable scarcity of in-depth preclinical and clinical data on the therapeutic uses of this compound. The majority of available information pertains to its role as a biochemical reagent and a component in peptide synthesis.

Introduction

This compound is the N-acetylated derivative of the D-isomer of the essential amino acid valine. The addition of an acetyl group to the amino group can alter the physicochemical properties of the parent amino acid, potentially influencing its stability, solubility, and biological activity.[1] While N-acetylated amino acids, in general, are explored for various therapeutic purposes, specific data on the D-enantiomer of N-acetyl-valine remains limited.

Potential Therapeutic Application: Antibacterial Activity

The most specific therapeutic application for this compound found in the public domain is its potential as an antibacterial agent.

Activity against Stenotrophomonas maltophilia

This compound has been reported to exhibit inhibitory activity against the opportunistic pathogenic bacterium Stenotrophomonas maltophilia.[1] This bacterium is a significant cause of nosocomial infections, particularly in immunocompromised individuals, and is known for its intrinsic resistance to multiple antibiotics.[2][3]

Quantitative Data

A single source reports the following quantitative measure of antibacterial activity:

CompoundTarget OrganismMetricValue
This compoundStenotrophomonas maltophiliaIC502 mM

Table 1: Reported in vitro antibacterial activity of this compound.[1]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (General Methodology)

While the specific protocol used to determine the IC50 value for this compound against S. maltophilia is not detailed in the available literature, a standard approach for determining the minimum inhibitory concentration (MIC) and IC50 of a compound against a bacterial strain involves the following steps. This generalized protocol is based on common microbiology practices.

  • Bacterial Culture Preparation: A pure culture of Stenotrophomonas maltophilia is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in the broth medium to create a range of concentrations to be tested.

  • Microdilution Assay: The assay is typically performed in a 96-well microtiter plate. Each well contains a specific concentration of this compound and the standardized bacterial suspension. Control wells containing only the bacterial suspension (positive control) and only the broth medium (negative control) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).

  • Data Analysis: Bacterial growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated for each concentration of this compound relative to the positive control. The IC50 value, the concentration at which 50% of bacterial growth is inhibited, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The precise mechanism of action and the specific signaling pathways targeted by this compound in S. maltophilia have not been elucidated in the available literature. It is hypothesized that it may interfere with essential metabolic or enzymatic pathways within the bacterium.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture S. maltophilia Culture Standardize Standardize Bacterial Suspension Culture->Standardize Compound This compound Stock SerialDilute Serial Dilution of Compound Compound->SerialDilute Plate Inoculate 96-well Plate Standardize->Plate SerialDilute->Plate Incubate Incubate at 37°C Plate->Incubate ReadOD Measure Optical Density Incubate->ReadOD CalculateInhibition Calculate % Inhibition ReadOD->CalculateInhibition DetermineIC50 Determine IC50 CalculateInhibition->DetermineIC50

References

N-Acetyl-D-Valine: A Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetyl-D-valine, a derivative of the non-proteinogenic amino acid D-valine, serves as a versatile and valuable chiral building block in modern organic synthesis. Its utility is most prominently demonstrated when it is converted into a chiral auxiliary, a molecular scaffold that directs the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a desired product. This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on diastereoselective alkylation and aldol reactions, two of the most powerful C-C bond-forming reactions in a synthetic chemist's toolbox. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these methods.

Introduction to Chiral Auxiliaries and Asymmetric Synthesis

Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.[1] One of the most robust and widely used strategies in asymmetric synthesis is the use of chiral auxiliaries.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. Amino acids, being readily available in enantiomerically pure forms, are excellent starting materials for the synthesis of chiral auxiliaries. This compound, with its defined stereochemistry and synthetic accessibility, provides a robust platform for the construction of such auxiliaries.

This compound Derived Chiral Auxiliaries

This compound can be readily converted into various chiral auxiliaries, with N-acyl oxazolidinones, often referred to as Evans auxiliaries, being the most prominent.[2] The synthesis of the corresponding (R)-4-isopropyl-2-oxazolidinone from D-valine is a well-established process. This auxiliary can then be N-acylated to introduce the desired substrate for a subsequent asymmetric reaction.

The steric bulk of the isopropyl group on the oxazolidinone ring plays a crucial role in directing the stereochemical outcome of reactions. It effectively shields one face of the enolate formed from the N-acylated auxiliary, forcing an incoming electrophile to attack from the less hindered face. This high degree of facial selectivity is the basis for the exceptional stereocontrol observed in reactions employing these auxiliaries.

Diastereoselective Alkylation

Asymmetric alkylation is a fundamental method for the enantioselective synthesis of α-substituted carboxylic acids and their derivatives. By employing an N-acyl oxazolidinone derived from D-valine, a prochiral enolate can be alkylated with high diastereoselectivity.

General Workflow for Asymmetric Alkylation

The general workflow for the asymmetric alkylation of an N-acyl oxazolidinone derived from a valine analogue is depicted below. The process involves three key steps: N-acylation of the auxiliary, diastereoselective alkylation of the resulting imide, and finally, cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid derivative.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary D-Valine-derived Oxazolidinone N_Acyl_Aux N-Acyl Oxazolidinone Auxiliary->N_Acyl_Aux Acylation Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->N_Acyl_Aux Base Base (e.g., LDA, NaHMDS) Enolate Chiral Enolate N_Acyl_Aux->Enolate Deprotonation Base->Enolate Alkylated_Aux Alkylated Product (Diastereomeric Mixture) Enolate->Alkylated_Aux Alkylation Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂, LiBH₄) Electrophile Electrophile (R-X) Electrophile->Alkylated_Aux Chiral_Product Enantiomerically Enriched Carboxylic Acid Derivative Alkylated_Aux->Chiral_Product Cleavage Recovered_Aux Recovered Auxiliary Alkylated_Aux->Recovered_Aux Cleavage Cleavage_Reagent->Chiral_Product

Figure 1: General workflow for asymmetric alkylation using a D-valine-derived chiral auxiliary.

Quantitative Data for Asymmetric Alkylation

The following table summarizes representative quantitative data for the diastereoselective alkylation of N-propionyl oxazolidinones derived from amino acids. While this specific example uses a phenylalanine-derived auxiliary, the results are highly analogous to what is expected with a valine-derived auxiliary, showcasing the high diastereoselectivity of the method.[3]

Electrophile (R-X)BaseDiastereomeric Ratio (dr)YieldReference
Allyl iodideNaN(TMS)₂98:261-77%[3]
Benzyl bromideLDA>99:195%[4]
Methyl iodideLDA97:383%[4]
Detailed Experimental Protocol: Asymmetric Alkylation

The following protocol is adapted from a procedure for the acylation, diastereoselective alkylation, and cleavage of an Evans oxazolidinone auxiliary and serves as a representative methodology.[3]

Step 1: N-Propionylation of (4R)-4-(propan-2-yl)oxazolidin-2-one

  • To a solution of (4R)-4-(propan-2-yl)oxazolidin-2-one (1.0 eq) in dry THF (0.2 M) at 0 °C is added triethylamine (1.5 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Propionic anhydride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to afford the N-propionyl oxazolidinone.

Step 2: Diastereoselective Allylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.1 M) at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise.

  • The solution is stirred for 30 minutes at -78 °C, after which allyl iodide (1.2 eq) is added.

  • The reaction mixture is stirred for 2 hours at -78 °C.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified allylated product (1.0 eq) is dissolved in a 4:1 mixture of THF and water (0.2 M) and cooled to 0 °C.

  • 30% aqueous hydrogen peroxide (4.0 eq) is added, followed by aqueous lithium hydroxide (2.0 eq).

  • The mixture is stirred at 0 °C for 1 hour.

  • The reaction is quenched by the addition of aqueous sodium sulfite solution.

  • The mixture is acidified with HCl and extracted with ethyl acetate.

  • The organic layers are combined, dried over MgSO₄, filtered, and concentrated to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Diastereoselective Aldol Reactions

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products.[2][5] The use of a valine-derived N-acyl oxazolidinone allows for the formation of "Evans-syn" aldol products with high diastereoselectivity.[2]

General Workflow for the Evans Aldol Reaction

The workflow for the Evans aldol reaction is similar to that of alkylation, with the key difference being the electrophile used in the C-C bond-forming step.

Evans_Aldol_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage N_Acyl_Aux N-Acyl Oxazolidinone (from D-Valine) Z_Enolate (Z)-Boron Enolate N_Acyl_Aux->Z_Enolate Enolization Lewis_Acid Lewis Acid (e.g., Bu₂BOTf) Lewis_Acid->Z_Enolate Base Base (e.g., DIPEA) Base->Z_Enolate Aldehyde Aldehyde (R'CHO) Aldol_Adduct Syn-Aldol Adduct Z_Enolate->Aldol_Adduct Diastereoselective Addition Aldehyde->Aldol_Adduct Cleavage_Reagent Cleavage Reagent Beta_Hydroxy_Product Enantiomerically Enriched β-Hydroxy Acid/Alcohol/Ester Aldol_Adduct->Beta_Hydroxy_Product Cleavage Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Cleavage Cleavage_Reagent->Beta_Hydroxy_Product

Figure 2: General workflow for the Evans asymmetric aldol reaction.

Quantitative Data for Evans Aldol Reaction

The following table presents representative data for the Evans aldol reaction using a valine-derived N-acyl oxazolidinone.

AldehydeLewis Acid/BaseDiastereoselectivity (syn:anti)YieldReference
IsobutyraldehydeBu₂BOTf / DIPEA>99:187%[2]
BenzaldehydeBu₂BOTf / DIPEA98:280%[2]
n-OctanalBu₂BOTf / DIPEA>95:5high[5]
Detailed Experimental Protocol: Evans Aldol Reaction

This protocol is a general procedure for the Evans "syn" aldol reaction.[2]

  • The N-acyl oxazolidinone (1.0 eq) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to 0 °C.

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and methanol. The mixture is then treated with a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stirred vigorously.

  • The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield the syn-aldol adduct. The diastereoselectivity can be determined by ¹H NMR analysis.

This compound as a Chiral Resolving Agent

Beyond its use in the synthesis of chiral auxiliaries, this compound can also be employed directly as a chiral resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is typically achieved by reacting the racemate with an enantiomerically pure resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods such as crystallization or chromatography.

Resolution of Racemic Amines

This compound, being a chiral carboxylic acid, can form diastereomeric salts with racemic amines. The differential solubility of these salts allows for their separation by fractional crystallization.

Quantitative Data for Chiral Resolution

The efficiency of a chiral resolution is determined by the yield and the enantiomeric excess (ee) of the separated enantiomers.

Racemic AmineResolving AgentYield of Resolved AmineEnantiomeric Excess (ee)Reference
Phenylalanine methyl esterPEGylated-L-valineGood75%[3]
1-PhenylethylaminePEGylated-L-valine78-90%72-85% (1st cycle)[3]
Detailed Experimental Protocol: Chiral Resolution of a Racemic Amine

The following is a general procedure for the resolution of a racemic amine using a chiral carboxylic acid like this compound.[6]

  • The racemic amine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • This compound (0.5-1.0 eq) is dissolved in the same solvent, possibly with gentle heating.

  • The two solutions are mixed, and the resulting solution is allowed to cool slowly to room temperature, and then possibly in a refrigerator or freezer to induce crystallization.

  • The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold solvent.

  • The enantiomeric purity of the amine in the crystallized salt can be determined by converting a small sample back to the free amine and analyzing it by chiral HPLC or NMR with a chiral shift reagent.

  • The free amine is liberated from the diastereomeric salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

  • The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer of the amine.

Conclusion

This compound is a powerful and versatile tool in the field of asymmetric organic synthesis. Its ready conversion into highly effective chiral auxiliaries, such as N-acyl oxazolidinones, enables the predictable and efficient synthesis of enantiomerically enriched compounds through diastereoselective alkylation and aldol reactions. Furthermore, its direct application as a chiral resolving agent provides another valuable method for accessing enantiopure molecules. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with the practical knowledge to effectively utilize this compound as a key chiral building block in their synthetic endeavors.

References

Exploratory Studies on the Bioactivity of N-acetyl-D-valine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-D-valine is a derivative of the D-enantiomer of the proteinogenic amino acid valine. The introduction of an acetyl group to the amine of D-valine alters its chemical properties, potentially influencing its biological activity. While N-acetylated L-amino acids are common in biological systems, the roles of their D-counterparts are less understood. This technical guide provides an in-depth exploration of the currently available literature on the bioactivity of this compound. It is important to note that research into the specific biological effects of this compound is still in its nascent stages. Therefore, this document serves as an exploratory guide, summarizing the limited existing data and proposing avenues for future research based on the activities of structurally related molecules.

Synthesis and Physicochemical Properties

This compound is a chiral molecule. The acetylation of the amino group in D-valine increases its stability and modulates its reactivity. This modification also enhances its solubility in organic solvents, which is advantageous for its application in solid-phase peptide synthesis.

General Synthesis Protocol: The synthesis of this compound typically involves the reaction of D-valine with an acetylating agent, such as acetic anhydride, in a suitable solvent.

  • Materials: D-valine, acetic anhydride, glacial acetic acid.

  • Procedure:

    • Dissolve D-valine in glacial acetic acid.

    • Add acetic anhydride to the solution.

    • Heat the reaction mixture.

    • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

    • Upon completion, the product can be isolated by evaporation of the solvent and subsequent purification, for example, by recrystallization.

Explored and Potential Bioactivities

The bioactivity of this compound is not extensively documented. However, preliminary data and studies on related compounds suggest potential in several therapeutic areas.

Antimicrobial Activity

There is a single report from a commercial supplier suggesting that this compound may possess antibacterial activity. Specifically, it is reported to have an IC50 of 2 mM against Stenotrophomonas maltophilia, a gram-negative bacterium known for its multi-drug resistance.

Table 1: Reported Antibacterial Activity of this compound

CompoundTarget OrganismActivity MetricReported Value
This compoundStenotrophomonas maltophiliaIC502 mM

Note: This data is from a single, non-peer-reviewed source and requires experimental validation.

Interestingly, a related compound, N-acetylcysteine (NAC), has demonstrated antimicrobial and antibiofilm activity against S. maltophilia. This suggests that the N-acetyl group might play a role in the antibacterial action, and further investigation into this compound's efficacy is warranted.

Below is a conceptual workflow for the initial screening of the antimicrobial properties of this compound.

G cluster_0 Antimicrobial Activity Screening Workflow prep Prepare this compound Stock Solution mic Determine Minimum Inhibitory Concentration (MIC) prep->mic culture Culture Stenotrophomonas maltophilia culture->mic mbc Determine Minimum Bactericidal Concentration (MBC) mic->mbc biofilm Biofilm Disruption Assay mic->biofilm results Analyze and Report Results mbc->results biofilm->results

Antimicrobial screening workflow for this compound.
Potential for Stereoselective Pharmacokinetics

While no pharmacokinetic data for this compound is currently available, studies on the structurally similar compound N-acetyl-DL-leucine have revealed significant differences in the pharmacokinetic profiles of its D- and L-enantiomers. When administered as a racemic mixture, the D-enantiomer of N-acetyl-leucine showed a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This suggests that the two enantiomers may be handled differently by the body, potentially due to stereoselective absorption, metabolism, or excretion.

This finding is highly relevant for the study of this compound. It is plausible that this compound and N-acetyl-L-valine also exhibit distinct pharmacokinetic behaviors. Understanding these differences would be crucial for the development of this compound as a therapeutic agent, as the bioactivity and potential toxicity could be enantiomer-specific.

The following diagram illustrates the potential for stereoselective pathways in the body.

G cluster_0 Oral Administration of Racemic N-acetyl-valine cluster_1 Absorption cluster_2 Systemic Circulation racemate N-acetyl-DL-valine d_abs This compound racemate->d_abs Stereoselective Transport? l_abs N-acetyl-L-valine racemate->l_abs d_circ Higher Concentration of D-enantiomer? d_abs->d_circ l_circ Lower Concentration of L-enantiomer? l_abs->l_circ

Hypothetical stereoselective pharmacokinetics of N-acetyl-valine.
Other Potential Bioactivities

The broader classes of molecules to which this compound belongs, namely N-acyl amino acids and D-amino acids, are known to have diverse biological roles.

  • N-acyl Amino Acids: This class of molecules has been implicated in a variety of signaling pathways. For example, some N-acyl amino acids have shown anti-inflammatory, analgesic, and neuroprotective properties. It is conceivable that this compound could exhibit similar activities, and this represents a promising area for future investigation.

  • D-Amino Acids: While less common than their L-counterparts, D-amino acids are increasingly being recognized for their roles in biological systems, including neurotransmission and bacterial cell wall synthesis. The presence of the D-valine moiety in this compound suggests that it might interact with biological targets that recognize D-amino acids.

Experimental Protocols

Given the limited specific research on this compound, this section provides a generalized, hypothetical protocol for a key experiment mentioned in this guide.

Determination of Minimum Inhibitory Concentration (MIC) against Stenotrophomonas maltophilia

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials and Reagents:

    • This compound

    • Stenotrophomonas maltophilia isolate (e.g., a clinical or reference strain)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Sterile saline (0.85% NaCl)

    • Spectrophotometer

  • Procedure:

    • Preparation of Inoculum:

      • Culture S. maltophilia on a suitable agar plate overnight at 35°C.

      • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

      • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Preparation of this compound Dilutions:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, ensuring the final solvent concentration does not affect bacterial growth).

      • Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. The concentration range should bracket the expected MIC.

    • Inoculation and Incubation:

      • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

      • Include a positive control well (inoculum without this compound) and a negative control well (broth only).

      • Incubate the plate at 35°C for 16-20 hours.

    • Determination of MIC:

      • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Future Research Directions

The bioactivity of this compound is a largely unexplored field with potential for significant discoveries. Based on the preliminary information and the activities of related compounds, the following areas are recommended for future research:

  • Validation of Antimicrobial Activity: Rigorous testing of this compound against a panel of clinically relevant S. maltophilia strains and other multidrug-resistant bacteria is a critical first step.

  • Pharmacokinetic Studies: Comparative pharmacokinetic studies of this compound and N-acetyl-L-valine in animal models are needed to understand their absorption, distribution, metabolism, and excretion profiles.

  • Screening for Other Bioactivities: this compound should be screened in a variety of in vitro assays to assess its potential anti-inflammatory, cytotoxic, and metabolic effects.

  • Mechanism of Action Studies: Should any significant bioactivity be confirmed, subsequent studies should focus on elucidating the underlying mechanism of action.

Methodological & Application

Application of N-acetyl-D-valine in the Synthesis of Non-Ribosomal and Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-acetyl-D-valine, a modified amino acid, in the synthesis of non-ribosomal peptides (NRPs) and other peptide structures. The inclusion of this compound can significantly impact the biological activity, stability, and conformational properties of peptides, making it a valuable tool in drug discovery and biotechnology.

Introduction to this compound in Peptide Synthesis

This compound is a derivative of the proteinogenic amino acid L-valine, featuring two key modifications: an N-terminal acetyl group and a D-chiral configuration. These alterations are significant because they are frequently observed in natural products with potent biological activities.[1][2][3] Non-ribosomal peptides, synthesized by large multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs), often contain D-amino acids and N-terminal modifications.[1][2][3][4][5] These features contribute to the peptide's resistance to proteolytic degradation and help to lock in a specific, biologically active conformation.

The N-acetyl group can serve as a mimic of a preceding peptide bond or as a cap that neutralizes the N-terminal charge, which can be crucial for receptor binding or membrane permeability. The D-configuration of the valine residue introduces a conformational constraint that can drastically alter the peptide's three-dimensional structure and its interaction with biological targets.

Key Applications in Peptide Synthesis

The primary application of this compound is in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

This compound is a readily available building block for incorporation into synthetic peptides using standard SPPS protocols. In this context, it can be used to:

  • Introduce N-terminal capping: The acetyl group provides a neutral cap at the N-terminus of a peptide. This is often desirable in synthetic peptides designed to mimic the structure of a larger protein or to improve cell permeability.

  • Incorporate D-amino acids: The use of a D-amino acid can increase the metabolic stability of the resulting peptide by making it resistant to degradation by common proteases.[1][2]

  • Create peptide libraries for drug discovery: By systematically replacing L-amino acids with their N-acetyl-D-counterparts, researchers can generate libraries of peptide analogs to probe structure-activity relationships (SAR).

Probing Enzyme and Receptor Specificity

Synthetic peptides containing this compound can be used as tools to investigate the binding pockets of enzymes and receptors. The specific stereochemistry and the presence of the acetyl group can help to map the steric and electronic requirements of a biological target.

Synthesis of Natural Product Analogs

Many non-ribosomal peptides with therapeutic potential, such as antibiotics and immunosuppressants, contain D-amino acids and N-terminal acylations.[3][6] While NRPS machinery in nature handles these modifications, the total chemical synthesis of these complex molecules and their analogs often relies on building blocks like this compound. For instance, the synthesis of analogs of syringolin or syringomycin, which contain D-amino acids, could potentially utilize this compound to explore novel biological activities.[7][8][9]

Quantitative Data Summary

While specific quantitative data for the incorporation of this compound was not found in the search results, the following table illustrates the typical data researchers would generate to assess the efficiency of its coupling in SPPS. The values presented are hypothetical and serve as a template for experimental data logging.

ParameterThis compound CouplingStandard Fmoc-L-Valine Coupling (for comparison)
Coupling Time 2 hours1 hour
Coupling Reagent HBTU/DIPEAHBTU/DIPEA
Kaiser Test Result Negative (complete coupling)Negative (complete coupling)
Crude Purity (by HPLC) 85%92%
Isolated Yield 80%88%

HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine

Experimental Protocols

The following is a detailed protocol for the manual incorporation of this compound as the first amino acid onto a resin in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol: Manual Coupling of this compound to a Rink Amide Resin

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • This compound

  • HBTU

  • DIPEA

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place 1 g of Rink Amide resin in the synthesis vessel.

    • Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free amines.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (4 equivalents to resin loading, e.g., 2 mmol) and HBTU (3.9 equivalents) in 5 mL of DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the activation to proceed for 2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Confirmation of Coupling:

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.

  • Capping (Optional, but good practice):

    • To block any unreacted amines, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.

    • Wash the resin as in step 5.

  • Drying:

    • Wash the resin with DCM (3 x 10 mL) and dry under a stream of nitrogen or in a vacuum desiccator.

The resin is now ready for the coupling of the next amino acid in the sequence.

Visualizations

The following diagrams illustrate the logical workflow for incorporating this compound in SPPS and a theoretical signaling pathway for a peptide containing this modification.

sp_workflow start_end start_end process process decision decision reagent reagent start Start: Swollen Resin deprotection Fmoc Deprotection start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 kaiser1 Kaiser Test wash1->kaiser1 activation Activate this compound kaiser1->activation Positive coupling Couple to Resin activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser2 Kaiser Test wash2->kaiser2 kaiser2->coupling Positive (Recouple) next_aa Couple Next Amino Acid kaiser2->next_aa Negative cleavage Cleave and Purify next_aa->cleavage final_peptide Final Peptide cleavage->final_peptide

Caption: Workflow for SPPS with this compound.

signaling_pathway cluster_membrane Cell Membrane peptide This compound Peptide receptor Membrane Receptor peptide->receptor Binding protein_a Kinase A receptor->protein_a Activation protein protein response Cellular Response (e.g., Apoptosis) protein_b Transcription Factor X protein_a->protein_b Phosphorylation protein_b->response Gene Expression Modulation

Caption: Theoretical signaling pathway of a modified peptide.

References

Application Note: Quantification of N-acetyl-D-valine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable RP-HPLC method for the quantitative analysis of N-acetyl-D-valine. The described method is suitable for the determination of this compound in various sample matrices. The protocol covers instrumentation, reagent preparation, sample processing, and data analysis. The method is scalable and can be adapted for high-throughput screening and quality control purposes.

Introduction

This compound is a derivative of the amino acid D-valine. Accurate quantification of this compound is crucial in various research and development settings, including metabolism studies, pharmaceutical formulation, and quality control of raw materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC vials with caps and septa.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

A summary of the HPLC conditions is presented in Table 1. This method utilizes a reverse-phase column for the separation of this compound.[1]

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)
Mobile Phase Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid (v/v)
(Isocratic or Gradient elution can be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Preparation of Solutions

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix the desired ratio of acetonitrile and water (e.g., 20:80 v/v ACN:H2O). Add 1 mL of concentrated phosphoric acid and mix thoroughly. Degas the mobile phase before use.

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This stock solution should be stored at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation: The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (preferably the mobile phase).

  • Vortex or sonicate to ensure complete dissolution.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Parameters (Illustrative)

The following table summarizes typical method validation parameters. Actual values should be determined during in-house validation.

Table 2: Method Validation Summary

ParameterTypical Specification
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time Approximately 4-6 minutes (will vary with conditions)

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing standard_prep Standard Preparation injection Sample/Standard Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection mobile_phase_prep Mobile Phase Preparation equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation injection->separation peak_integration Peak Integration separation->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

Chiral Separation Considerations

The method described above is for the quantification of this compound. If the sample may contain the L-enantiomer (N-acetyl-L-valine), a chiral separation method will be required to distinguish between them. This can be achieved through two main approaches:

  • Chiral Stationary Phases (CSPs): Employing an HPLC column with a chiral stationary phase. Columns such as those based on Pirkle-type, ligand exchange, or host-guest chemistry can be effective for separating acetylated amino acids.[2][3]

  • Pre-column Derivatization: Reacting the sample with a chiral derivatizing agent to form diastereomers that can be separated on a standard reverse-phase column. A common approach is to use o-phthalaldehyde (OPA) in combination with a chiral thiol like N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric derivatives.[4][5]

Protocol

Instrument Preparation
  • Turn on the HPLC system components.

  • Purge the pump with the mobile phase to remove any air bubbles.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

Calibration Curve
  • Inject the prepared working standard solutions in ascending order of concentration.

  • Record the chromatograms and integrate the peak area for this compound.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.

Sample Analysis
  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Calculation

Calculate the concentration of this compound in the original sample using the following formula:

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Where the slope and y-intercept are obtained from the linear regression of the calibration curve.

Remember to account for any dilution factors used during sample preparation.

Conclusion

The RP-HPLC method described in this application note is a straightforward and effective approach for the quantification of this compound. The method is readily adaptable to standard laboratory instrumentation and can be validated to meet regulatory requirements. For the specific analysis of enantiomeric purity, the use of a chiral stationary phase or pre-column derivatization with a chiral reagent is recommended.

References

Techniques for the Purification of N-acetyl-D-valine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-acetyl-D-valine, an important chiral building block in the synthesis of various pharmaceuticals. The following sections outline common purification techniques, including chromatography, crystallization, and enzymatic resolution, complete with experimental protocols and data summaries to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis and purification of this compound, offering high resolution and scalability. Reversed-phase HPLC is a common method for the separation of this compound from impurities.

Application Note:

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This compound, being a moderately polar compound, can be effectively purified using a C18 stationary phase. The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The addition of an acid, like phosphoric acid or formic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention. This method is scalable and can be adapted for preparative separations to isolate larger quantities of the pure compound.[1]

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[1]

  • Mobile Phase: A mixture of acetonitrile and water, with the addition of 0.1% phosphoric acid. The exact ratio of acetonitrile to water should be optimized to achieve the desired retention time and separation, a typical starting point is 20:80 (v/v). For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Protocol: Preparative RP-HPLC

For the isolation of larger quantities of this compound, the analytical method can be scaled up to a preparative scale.

  • Instrumentation: A preparative HPLC system with a high-pressure gradient pump, a UV detector, and a fraction collector.

  • Column: A preparative C18 column with appropriate dimensions (e.g., 21.2 x 250 mm, 10 µm).

  • Mobile Phase: Same as the analytical method, but with a higher flow rate appropriate for the column dimensions (e.g., 20 mL/min).

  • Sample Loading: Dissolve the crude sample in a minimal amount of mobile phase or a compatible solvent and inject it onto the column. The maximum loading capacity will depend on the column size and the separation efficiency.

  • Fraction Collection: Collect fractions based on the UV chromatogram. The fractions corresponding to the this compound peak are collected.

  • Post-Purification: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Crystallization

Crystallization is a cost-effective and scalable method for the purification of this compound, particularly for removing impurities with different solubility profiles.

Application Note:

The principle of crystallization relies on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures. For this compound, common solvents for crystallization include water and acetone. The process typically involves dissolving the crude material in a suitable solvent at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystallization. The purity of the final product can be significantly improved by a single crystallization step. For racemic mixtures of N-acetyl-valine, crystallization can sometimes be employed for chiral resolution, although this often requires the use of a resolving agent.

Experimental Protocol: Recrystallization from Water
  • Dissolution: In a suitable flask, add the crude this compound to a minimal amount of deionized water. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. A patent for the preparation of N-acetyl amino acids suggests a yield of 92-98% can be achieved through a crystallization process.

Enzymatic Resolution

Enzymatic resolution is a highly specific method for the preparation of enantiomerically pure this compound from its racemic mixture, N-acetyl-DL-valine.

Application Note:

This technique utilizes the stereoselectivity of certain enzymes, such as acylases, which preferentially hydrolyze the N-acetyl group from the L-enantiomer, leaving the this compound intact. The resulting mixture of L-valine and this compound can then be easily separated based on their different chemical and physical properties. This method is widely used in industrial processes for the production of optically active amino acids.

Experimental Workflow for Enzymatic Resolution

G cluster_0 Enzymatic Hydrolysis cluster_1 Separation cluster_2 Final Purification N-acetyl-DL-valine N-acetyl-DL-valine Hydrolysis Hydrolysis N-acetyl-DL-valine->Hydrolysis Acylase Acylase Acylase->Hydrolysis Mixture Mixture Hydrolysis->Mixture Selective hydrolysis of L-enantiomer Separation_Step Separation_Step Mixture->Separation_Step L-Valine L-Valine Separation_Step->L-Valine e.g., Ion-exchange N-acetyl-D-valine_crude N-acetyl-D-valine_crude Separation_Step->N-acetyl-D-valine_crude e.g., Extraction Final_Purification_Step Final_Purification_Step N-acetyl-D-valine_crude->Final_Purification_Step e.g., Crystallization Pure_this compound Pure_this compound Final_Purification_Step->Pure_this compound

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-valine.

Experimental Protocol: Enzymatic Resolution of N-acetyl-DL-valine
  • Enzyme Solution Preparation: Prepare a solution of acylase in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration of the enzyme will depend on its activity and should be optimized.

  • Substrate Preparation: Dissolve N-acetyl-DL-valine in water and adjust the pH to the optimal range for the enzyme (typically pH 7.0-8.0) using a suitable base (e.g., NaOH).

  • Enzymatic Reaction: Combine the substrate solution with the enzyme solution and incubate at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation. Monitor the reaction progress by measuring the amount of liberated L-valine.

  • Reaction Termination: Once the reaction is complete (typically when 50% of the racemic mixture has been hydrolyzed), terminate the reaction by heating or by adjusting the pH to inactivate the enzyme.

  • Separation of L-Valine and this compound:

    • Acidification and Extraction: Acidify the reaction mixture to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the carboxylic acid of this compound, making it more soluble in organic solvents. Extract the this compound into an organic solvent such as ethyl acetate. The L-valine will remain in the aqueous layer.

    • Ion-Exchange Chromatography: Alternatively, pass the reaction mixture through a cation-exchange resin. The L-valine will bind to the resin, while the this compound will pass through. The L-valine can then be eluted from the resin using a basic solution.

  • Purification of this compound: The crude this compound obtained from the separation step can be further purified by crystallization as described in the previous section.

Data Summary

The following table summarizes the typical performance of the described purification techniques for this compound.

Purification TechniqueTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Preparative HPLC >99%70-90%High purity, good for small to medium scaleHigh cost of solvents and equipment
Crystallization >98%80-95%Cost-effective, highly scalableMay not remove all structurally similar impurities
Enzymatic Resolution >99% (enantiomeric purity)40-50% (of the D-isomer from the racemate)High enantioselectivityRequires specific enzymes, multi-step process

Note: The yields and purities are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions. A commercially available this compound is stated to have a purity of ≥98%.[2] A patent describing a process for purifying D-valine reported a final purity of 99%.[3]

Logical Relationship of Purification Choices

The selection of a purification technique depends on the specific requirements of the application, such as the desired purity, scale, and cost constraints. The following diagram illustrates a decision-making process for choosing a suitable purification method.

G Start Start Purity_Requirement High Purity (>99%)? Start->Purity_Requirement Scale Scale? Purity_Requirement->Scale No Prep_HPLC Preparative HPLC Purity_Requirement->Prep_HPLC Yes Starting_Material Starting Material? Scale->Starting_Material Small/Medium Crystallization Crystallization Scale->Crystallization Large Starting_Material->Crystallization Crude D-isomer Enzymatic_Resolution Enzymatic Resolution Starting_Material->Enzymatic_Resolution Racemic End End Prep_HPLC->End Crystallization->End Enzymatic_Resolution->End

Caption: Decision tree for selecting a purification method for this compound.

References

Application of N-acetyl-D-valine in Drug Design and Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-valine, a derivative of the D-enantiomer of the essential amino acid valine, is a versatile molecule with significant applications in the pharmaceutical industry. Its unique stereochemistry and the presence of the N-acetyl group confer properties that are highly valuable in various stages of drug design and discovery. These applications range from its use as a chiral building block in the synthesis of complex molecules to its potential as a therapeutic agent itself. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research and drug development context.

Key Applications

This compound's utility in drug design stems from several key properties:

  • Chiral Building Block: As an enantiomerically pure compound, it serves as a crucial starting material or intermediate in asymmetric synthesis, enabling the construction of stereospecific drugs. This is critical as the pharmacological activity and safety of a drug are often dependent on its three-dimensional structure.

  • Peptide Modification: Incorporation of this compound into peptide-based drug candidates can enhance their stability against enzymatic degradation, improve solubility, and modulate their pharmacokinetic profiles. The acetyl group protects the N-terminus from exopeptidases, prolonging the peptide's half-life in vivo.[1]

  • Chiral Resolving Agent: The carboxylic acid moiety of this compound can form diastereomeric salts with racemic mixtures of basic compounds, such as amines. The differential solubility of these salts allows for the separation of the desired enantiomer, a critical step in the manufacturing of many chiral drugs.

  • Potential Therapeutic Agent: Emerging research suggests that N-acetylated D-amino acids may have intrinsic biological activity. For instance, this compound has been investigated for its potential antibacterial properties.

Data Presentation

The following table summarizes the available quantitative data for this compound and its relevant applications.

ParameterValueApplication ContextSource
IC50 2 mMInhibition of microbial growth (Stenotrophomonas maltophilia)[2]

Note: Specific quantitative data such as binding affinities (Kd), detailed enzyme inhibition constants (Ki), and comprehensive pharmacokinetic parameters for this compound are not extensively available in the public domain. The provided data is based on preliminary findings and analogous compounds.

Experimental Protocols

Protocol for N-terminal Acetylation of a Peptide with this compound

This protocol describes the manual solid-phase synthesis approach to incorporate this compound at the N-terminus of a peptide.

Materials:

  • Rink Amide resin with the desired peptide sequence synthesized.

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and by-products.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add DIC (3 equivalents) to the this compound solution.

    • Add the activated this compound solution to the resin.

    • Agitate the reaction vessel on a shaker for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-acetylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the N-acetylated peptide by mass spectrometry and analytical HPLC.

experimental_workflow_acetylation start Start: Peptide-on-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF & DCM) deprotect->wash1 couple Couple this compound with DIC wash1->couple monitor Monitor with Kaiser Test couple->monitor wash2 Wash (DMF & DCM) monitor->wash2 dry Dry Resin wash2->dry cleave Cleave from Resin (TFA Cocktail) dry->cleave purify Purify by RP-HPLC cleave->purify characterize Characterize (MS, HPLC) purify->characterize end End: Purified N-acetylated Peptide characterize->end

Figure 1: Workflow for N-terminal acetylation of a peptide.

Protocol for Chiral Resolution of a Racemic Amine using this compound

This protocol outlines a general procedure for the separation of a racemic amine via diastereomeric salt formation with this compound.

Materials:

  • Racemic amine

  • This compound

  • Suitable solvent (e.g., methanol, ethanol, acetone, or a mixture)

  • Filtration apparatus

  • Polarimeter

Procedure:

  • Dissolution: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable heated solvent.

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same heated solvent and add it dropwise to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. The solution can be further cooled in an ice bath or refrigerator to maximize crystal yield.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration. The crystals will be enriched in one diastereomer.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Analysis of Diastereomeric Purity: Determine the diastereomeric excess of the crystallized salt using techniques such as NMR spectroscopy or chiral HPLC.

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine and protonate the this compound.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).

    • Concentrate the organic layer under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Measure the optical rotation of the purified amine using a polarimeter and calculate the enantiomeric excess (ee%). Further analysis by chiral HPLC or GC is recommended for accurate determination of ee%.

  • Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor and can be recovered by a similar workup procedure after evaporation of the solvent.

experimental_workflow_resolution start Start: Racemic Amine dissolve Dissolve Racemic Amine in Hot Solvent start->dissolve add_resolving_agent Add this compound Solution dissolve->add_resolving_agent crystallize Cool to Crystallize Diastereomeric Salt add_resolving_agent->crystallize filtrate Filter to Isolate Crystals crystallize->filtrate liberate Liberate Amine with Base filtrate->liberate mother_liquor Mother Liquor (contains other enantiomer) filtrate->mother_liquor extract Extract Enriched Amine liberate->extract analyze Analyze Enantiomeric Excess (ee%) extract->analyze end End: Enantiomerically Enriched Amine analyze->end

Figure 2: Workflow for chiral resolution of a racemic amine.

Protocol for Determining the Minimum Inhibitory Concentration (MIC) against Stenotrophomonas maltophilia

This protocol is adapted from standard broth microdilution methods to assess the antibacterial activity of this compound.

Materials:

  • This compound

  • Stenotrophomonas maltophilia culture (e.g., ATCC 13637)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. maltophilia overnight on a suitable agar plate.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in CAMHB.

    • Perform a serial two-fold dilution of the stock solution in the 96-well plate to obtain a range of concentrations (e.g., from 16 mM down to 0.125 mM).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Wells containing only the bacterial inoculum in CAMHB (no inhibitor).

    • Negative Control: Wells containing only sterile CAMHB.

  • Incubation: Incubate the microtiter plate at 35°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Signaling Pathway Context

While this compound is not a primary signaling molecule, its metabolic precursor, valine, is integral to cellular metabolism. Furthermore, D-amino acids are increasingly recognized for their roles in neurotransmission. The following diagram illustrates the metabolic fate of valine and the potential, though not yet fully elucidated, involvement of D-amino acids in neuronal signaling.

signaling_pathway cluster_metabolism Valine Metabolism cluster_synthesis This compound Synthesis cluster_signaling Potential Neuronal Signaling Valine Valine a_Keto α-Ketoisovalerate Valine->a_Keto BCAT D_Valine D-Valine Valine->D_Valine Racemization (in some organisms) Propionyl_CoA Propionyl-CoA a_Keto->Propionyl_CoA BCKDH Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA NAcDVal This compound D_Valine->NAcDVal Acetylation NAcDVal->D_Valine Deacetylation (potential) D_AA D-Amino Acids (e.g., D-Serine) NMDA_R NMDA Receptor D_AA->NMDA_R Co-agonist Synaptic_Plasticity Synaptic Plasticity NMDA_R->Synaptic_Plasticity Activation

Figure 3: Metabolic and potential signaling context of this compound.

Pathway Description: The diagram illustrates two distinct pathways. The first is the catabolism of L-valine, a branched-chain amino acid, which is converted through several enzymatic steps into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, linking amino acid metabolism to cellular energy production. The second part shows the synthesis of this compound from D-valine. While direct signaling roles for this compound are not established, the diagram also depicts the known role of other D-amino acids, such as D-serine, as co-agonists at the NMDA receptor, a key player in synaptic plasticity and neuronal function. This highlights a potential area of investigation for N-acetylated D-amino acids.

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and drug developers. Its application as a chiral building block and in peptide modification is well-established, while its potential as a chiral resolving agent and a bioactive molecule continues to be explored. The protocols and data provided herein serve as a guide for researchers to effectively utilize this compound in their drug design and discovery efforts. Further research is warranted to fully elucidate its pharmacokinetic properties, detailed mechanisms of action, and broader therapeutic potential.

References

Step-by-Step Guide to N-acetyl-D-valine Synthesis in the Lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of N-acetyl-D-valine, a derivative of the D-valine amino acid. This compound and its analogs are valuable in peptide synthesis and pharmaceutical research, where the acetyl group can enhance stability and modulate biological activity. The following guide outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the acetylation of D-valine using acetic anhydride. The reaction can be effectively carried out in an aqueous medium, providing a straightforward and environmentally conscious approach.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
D-ValineC₅H₁₁NO₂117.15
Acetic Anhydride(CH₃CO)₂O102.09
Deionized WaterH₂O18.02
Hydrochloric Acid (HCl)HCl36.46
Ethyl AcetateC₄H₈O₂88.11
Anhydrous Sodium SulfateNa₂SO₄142.04
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Experimental Protocol

A general method for the acetylation of α-amino acids can be adapted for the synthesis of this compound.

  • Dissolution of D-valine: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-valine (1.0 eq) in deionized water.

  • Reaction Setup: Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1-1.5 eq) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 15-20 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 2 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Isolation of the Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization. While specific solvents for this compound are not detailed in the search results, common solvents for recrystallizing amino acid derivatives include water, ethanol, or mixtures thereof. The purified product should be dried under vacuum.

A patent for the synthesis of the racemic mixture, N-acetyl-D,L-valine, describes a similar procedure using acetic acid as the solvent. In this method, 11.7 g (0.10 mol) of D,L-valine is dissolved in 100 ml of acetic acid at 90°C, followed by the addition of 11.2 g (0.11 mol) of acetic anhydride. The reaction is reported to be complete after 10 minutes, after which the solvent is evaporated.[1]

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, including melting point determination and spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol [2]
AppearanceWhite crystalline solid
Melting Point167-169 °C
Spectroscopic Data

The following data is for the enantiomer, N-acetyl-L-valine, and is expected to be identical for this compound.

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 7.99-8.01 (d, 1H), 4.12-4.15 (m, 1H), 2.01-2.06 (m, 1H), 1.88 (s, 3H), 0.87-0.89 (dd, 6H).[3]

¹³C NMR (100.54 MHz, DMSO-d₆): δ (ppm) 173.12, 169.47, 57.09, 29.67, 22.23, 19.06, 17.95.[3]

Experimental Workflow and Logic Diagrams

The synthesis and purification process can be visualized through the following workflow diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification D_Valine D-Valine Reaction_Mixture Reaction in Aqueous Solution at 0-5°C D_Valine->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Acidification Acidification with HCl Reaction_Mixture->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

The logical relationship of the key steps in the synthesis is illustrated below.

Logical_Relationship Start Start: D-Valine Acetylation Acetylation Start->Acetylation Acetic Anhydride Purification Purification Acetylation->Purification Crude Product Characterization Characterization Purification->Characterization Purified Product End End: Pure this compound Characterization->End Verified Structure

Caption: Logical steps in this compound synthesis.

References

Application Notes and Protocols for the Enzymatic Resolution of N-acetyl-DL-valine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, food, and chemical industries. L-valine, an essential amino acid, and its enantiomer D-valine are valuable chiral building blocks in the synthesis of various active pharmaceutical ingredients. One of the most efficient methods for resolving racemic mixtures of amino acids is through enzymatic kinetic resolution. This application note provides a detailed experimental setup and protocols for the enzymatic resolution of N-acetyl-DL-valine using aminoacylase, an enzyme that stereoselectively hydrolyzes the N-acyl group of the L-enantiomer, leaving the N-acetyl-D-valine intact. This process allows for the separation of the L-valine from the unreacted D-enantiomer.

Aminoacylases (N-acyl-L-amino acid amidohydrolases, E.C. 3.5.1.14) are commercially available and can be used in both free and immobilized forms. Immobilization of the enzyme is often preferred in industrial settings as it enhances enzyme stability and allows for continuous operation and easier separation from the reaction mixture.

Principle of the Method

The enzymatic resolution of N-acetyl-DL-valine relies on the high stereoselectivity of aminoacylase. The enzyme specifically catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer (N-acetyl-L-valine) to produce L-valine and acetic acid. The D-enantiomer (this compound) does not react and remains in its acylated form.

The resulting mixture contains L-valine, this compound, and acetic acid. The difference in the physicochemical properties of L-valine and this compound, such as their solubility and charge, allows for their separation. The unreacted this compound can be recovered and racemized for reuse in subsequent resolution cycles, theoretically allowing for a 100% yield of the desired L-valine.

Data Presentation

Table 1: Optimal Reaction Conditions for Aminoacylase from Different Sources
ParameterAspergillus oryzae AminoacylasePorcine Kidney AminoacylaseAlcaligenes faecalis D-aminoacylase
Optimal pH 7.0 - 8.08.0~8.0[1]
Optimal Temperature 50°C65°C~45°C[1]
Activators Co²⁺, Zn²⁺[2]Co²⁺[3]-
Inhibitors Cu²⁺, Zn²⁺ (at high conc.)--
Stability More stable than porcine kidney acylase[2]Less stable than fungal acylase[2]Stable up to 40°C[1]
Table 2: Typical Experimental Parameters for Enzymatic Resolution
ParameterValueReference
Substrate Concentration 50 - 200 mmol/L[4]
Enzyme Concentration 100 U/mL (immobilized cells)[4]
CoCl₂ Concentration 0.1 - 0.5 mmol/L[4]
Reaction Time 2 - 24 hours[4][5]
Conversion Rate >90%[4]

Experimental Protocols

Protocol 1: Preparation of N-acetyl-DL-valine

This protocol describes the synthesis of the substrate, N-acetyl-DL-valine, from DL-valine.

Materials:

  • DL-valine

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter

  • Rotary evaporator

Procedure:

  • Dissolve DL-valine (e.g., 11.7 g, 0.10 mol) in glacial acetic acid (e.g., 100 mL) in a round-bottom flask.

  • With stirring, add acetic anhydride (e.g., 11.2 g, 0.11 mol) to the solution.

  • Heat the mixture at 90°C for approximately 10 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crystalline residue is N-acetyl-DL-valine. Recrystallize from water or acetone to purify if necessary.

  • Verify the purity of the product using techniques such as melting point determination or HPLC.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-valine using Immobilized Aminoacylase

This protocol outlines the enzymatic hydrolysis of N-acetyl-DL-valine. Immobilized aminoacylase is used for ease of separation and reuse.

Materials:

  • N-acetyl-DL-valine

  • Immobilized aminoacylase (e.g., from Aspergillus oryzae on DEAE-Sephadex)

  • Cobalt chloride (CoCl₂)

  • Sodium hydroxide (for pH adjustment)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Jacketed glass reactor with overhead stirrer and temperature control

  • pH meter and controller

  • Pump for continuous operation (optional)

Procedure:

  • Prepare a substrate solution by dissolving N-acetyl-DL-valine (e.g., to a final concentration of 200 mmol/L) in distilled water.

  • Add CoCl₂ to the substrate solution to a final concentration of 0.1 mmol/L.

  • Adjust the pH of the solution to the optimal pH for the enzyme (e.g., 7.5 for Aspergillus oryzae aminoacylase) using a dilute sodium hydroxide solution.

  • Transfer the substrate solution to the jacketed reactor and bring it to the optimal temperature (e.g., 50°C).

  • Add the immobilized aminoacylase (e.g., 0.2 g/mL or 100 U/mL) to the reactor.

  • Maintain the pH of the reaction mixture at the setpoint using a pH controller that adds a dilute base to neutralize the acetic acid produced during the reaction.

  • Allow the reaction to proceed for a predetermined time (e.g., 2-3 hours), monitoring the progress by taking samples periodically for analysis.

  • After the reaction reaches the desired conversion (typically >95% of the L-enantiomer), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.

Protocol 3: Separation of L-valine and this compound

This protocol describes the separation of the product L-valine from the unreacted this compound.

Materials:

  • Reaction mixture from Protocol 2

  • Hydrochloric acid

  • Ion-exchange chromatography column (e.g., Dowex 50)

  • Ammonia solution

  • Ethanol

  • Rotary evaporator

Procedure:

  • Acidify the reaction mixture to a pH of approximately 3 with hydrochloric acid. At this pH, L-valine is protonated, while this compound is less soluble and may precipitate.

  • Cool the mixture to induce crystallization of this compound.

  • Filter the mixture to separate the precipitated this compound. The filtrate contains L-valine.

  • The recovered this compound can be racemized and reused.

  • To isolate the L-valine, pass the filtrate through a cation-exchange column (e.g., Dowex 50, H⁺ form).

  • Wash the column with distilled water to remove any remaining this compound and other non-basic impurities.

  • Elute the L-valine from the column using a dilute ammonia solution.

  • Collect the fractions containing L-valine (can be identified using the ninhydrin test).

  • Evaporate the solvent from the pooled fractions under reduced pressure.

  • Recrystallize the L-valine from a water/ethanol mixture to obtain a pure product.

Protocol 4: Determination of Enantiomeric Excess and Conversion Rate

This protocol outlines the analytical methods to determine the success of the resolution.

Materials:

  • Samples from the reaction mixture and purified products

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • UV detector

  • Mobile phase (e.g., copper sulfate solution or as recommended by the column manufacturer)

  • Standards of L-valine, D-valine, and N-acetyl-DL-valine

  • Ninhydrin reagent

  • Spectrophotometer

Procedure for Enantiomeric Excess (e.e.) Determination by Chiral HPLC:

  • Develop a chiral HPLC method capable of separating L-valine and D-valine. This may involve pre-column derivatization.

  • Prepare standard solutions of L-valine and D-valine of known concentrations.

  • Inject the standards to determine their retention times and to generate a calibration curve.

  • Prepare samples of the purified L-valine for injection.

  • Inject the sample and integrate the peak areas for both L-valine and any contaminating D-valine.

  • Calculate the enantiomeric excess using the following formula: e.e. (%) = ([L-valine] - [D-valine]) / ([L-valine] + [D-valine]) x 100

Procedure for Conversion Rate Determination by Ninhydrin Assay:

  • The ninhydrin assay can be used to quantify the amount of L-valine produced over time, as it reacts with the primary amine of the free amino acid but not with the N-acetylated form.

  • Prepare a standard curve of L-valine using the ninhydrin reagent.

  • Take samples from the reaction mixture at different time points.

  • React the samples with the ninhydrin reagent and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Determine the concentration of L-valine in the samples using the standard curve.

  • The conversion rate is calculated based on the initial concentration of N-acetyl-L-valine (which is 50% of the initial N-acetyl-DL-valine concentration).

Other methods for determining enantiomeric excess include nuclear magnetic resonance (NMR) spectroscopy and X-ray powder diffraction.[6][7]

Mandatory Visualizations

Enzymatic_Resolution_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products N_acetyl_DL_valine N-acetyl-DL-valine Aminoacylase Aminoacylase N_acetyl_DL_valine->Aminoacylase Substrate L_valine L-valine Aminoacylase->L_valine Hydrolyzes L-enantiomer N_acetyl_D_valine This compound (unreacted) Aminoacylase->N_acetyl_D_valine No reaction with D-enantiomer Acetic_acid Acetic Acid Aminoacylase->Acetic_acid

Caption: Enzymatic resolution of N-acetyl-DL-valine by aminoacylase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation & Purification cluster_analysis Analysis A 1. Prepare N-acetyl-DL-valine Substrate Solution C 3. Combine Substrate and Enzyme in a Bioreactor A->C B 2. Prepare Immobilized Aminoacylase B->C D 4. Control pH and Temperature C->D E 5. Monitor Reaction Progress D->E F 6. Separate Immobilized Enzyme (for reuse) E->F G 7. Separate L-valine from This compound F->G H 8. Purify L-valine and This compound G->H I 9. Determine Enantiomeric Excess (e.g., Chiral HPLC) H->I J 10. Determine Conversion Rate (e.g., Ninhydrin Assay) H->J

Caption: Experimental workflow for enzymatic resolution.

References

Application Notes and Protocols: N-acetyl-D-valine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N-acetyl-D-valine as a chiral auxiliary in asymmetric synthesis. The primary application highlighted is in the diastereoselective alkylation of carboxylic acid derivatives, a crucial transformation in the synthesis of chiral building blocks for drug development and other fine chemicals.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-valine. While the acetyl group can enhance stability and solubility in peptide synthesis, its most significant utility in broader organic synthesis is as a chiral auxiliary.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. The auxiliary is then removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals.[3]

The bulky isopropyl group of the valine moiety provides a well-defined steric environment that effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered face. This directed steric hindrance is the basis for the stereochemical control exerted by the this compound auxiliary.

Key Applications:

  • Asymmetric Alkylation: Introduction of alkyl groups to a prochiral center with high stereocontrol.

  • Chiral Aldol Reactions: Diastereoselective formation of carbon-carbon bonds to create chiral β-hydroxy carbonyl compounds.

  • Asymmetric Conjugate Additions: Stereocontrolled Michael additions to α,β-unsaturated systems.

Logical Workflow for Asymmetric Alkylation

The overall process for utilizing this compound in a diastereoselective alkylation can be broken down into three key stages: attachment of the auxiliary, the diastereoselective alkylation itself, and finally, the cleavage of the auxiliary to yield the desired chiral carboxylic acid.

workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage A Prochiral Carboxylic Acid Derivative C Esterification A->C B N-acetyl-D-valinol B->C D Chiral Ester C->D Formation of Chiral Substrate E Enolate Formation (LDA, -78 °C) D->E F Alkylation (R-X) E->F G Alkylated Chiral Ester F->G Diastereomerically Enriched Product H Hydrolysis (LiOH/H2O2) G->H I Enantiomerically Enriched Carboxylic Acid H->I J Recovered N-acetyl-D-valinol H->J

Caption: General workflow for asymmetric alkylation using this compound as a chiral auxiliary.

Experimental Protocols

The following protocols are representative methods for the use of this compound as a chiral auxiliary in the asymmetric synthesis of a generic α-alkylated carboxylic acid. Note: this compound is first reduced to the corresponding alcohol, N-acetyl-D-valinol, to be used as the chiral auxiliary.

Protocol 1: Preparation of the Chiral Auxiliary (N-acetyl-D-valinol)

Objective: To reduce the carboxylic acid of this compound to the corresponding primary alcohol.

Reaction Scheme:

reaction1 reactant This compound product N-acetyl-D-valinol reactant->product 1. BH3·THF 2. H2O

Caption: Reduction of this compound to N-acetyl-D-valinol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH3·THF (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C.

  • Add saturated aqueous NaHCO3 and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude N-acetyl-D-valinol.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain pure N-acetyl-D-valinol.

Protocol 2: Attachment of the Chiral Auxiliary

Objective: To couple the prochiral carboxylic acid (e.g., propanoic acid) to the chiral auxiliary, N-acetyl-D-valinol.

Reaction Scheme:

reaction2 reactant1 N-acetyl-D-valinol product Chiral Ester Substrate reactant1->product Pyridine, DCM, 0 °C to RT reactant2 Propionyl Chloride reactant2->product Pyridine, DCM, 0 °C to RT + + +->product Pyridine, DCM, 0 °C to RT

Caption: Esterification to form the chiral substrate.

Materials:

  • N-acetyl-D-valinol (from Protocol 1)

  • Propionyl chloride (or other acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve N-acetyl-D-valinol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add anhydrous pyridine (1.2 eq) and cool the solution to 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting chiral ester by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

Objective: To perform a stereoselective alkylation on the α-carbon of the propionyl group.

Reaction Scheme:

reaction3 reactant Chiral Ester Substrate product Alkylated Chiral Ester reactant->product 1. LDA, THF, -78 °C 2. Benzyl Bromide

Caption: Asymmetric alkylation of the chiral ester.

Materials:

  • Chiral ester substrate (from Protocol 2)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2 M in THF/heptane/ethylbenzene

  • Benzyl bromide (or other electrophile)

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • Dissolve the chiral ester substrate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify by flash column chromatography to isolate the major diastereomer.

Protocol 4: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the ester and recover the enantiomerically enriched carboxylic acid and the chiral auxiliary.

Reaction Scheme:

reaction4 reactant Alkylated Chiral Ester product1 (R)-2-benzylpropanoic acid reactant->product1 LiOH, H2O2 THF/H2O product2 N-acetyl-D-valinol reactant->product2 LiOH, H2O2 THF/H2O

Caption: Hydrolytic cleavage of the chiral auxiliary.

Materials:

  • Alkylated chiral ester (from Protocol 3)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • 30% Hydrogen peroxide (H2O2)

  • 1 M Sodium sulfite (Na2SO3)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated chiral ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a pre-mixed, cooled (0 °C) solution of LiOH·H2O (4.0 eq) and 30% H2O2 (4.0 eq) in water.

  • Stir the biphasic mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding 1 M Na2SO3 at 0 °C and stir for 30 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to extract the recovered N-acetyl-D-valinol auxiliary. The auxiliary can be purified and reused.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the desired chiral carboxylic acid with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the final product.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities that can be expected for an asymmetric alkylation sequence using an amino acid-derived chiral auxiliary. The data is representative and will vary based on the specific substrates and electrophiles used.

StepTransformationTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
Protocol 1 Reduction of this compound85 - 95N/A>99
Protocol 2 Attachment of Auxiliary80 - 90N/AN/A
Protocol 3 Diastereoselective Alkylation (with Benzyl Bromide)75 - 90>95:5N/A
Protocol 4 Cleavage of Auxiliary85 - 95N/A>90 (after chromatography)
Auxiliary Recovery Recovery of N-acetyl-D-valinol80 - 90N/A>99

Conclusion

This compound serves as an effective precursor to a powerful chiral auxiliary for asymmetric synthesis. The protocols outlined provide a robust framework for the diastereoselective alkylation of carboxylic acids, enabling the synthesis of valuable, enantiomerically enriched building blocks for pharmaceutical and chemical industries. The high stereoselectivity, reliable reaction conditions, and potential for auxiliary recovery make this a valuable strategy for researchers in drug development and organic synthesis.

References

Troubleshooting & Optimization

Improving the solubility of N-acetyl-D-valine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-acetyl-D-valine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: As an acetylated amino acid, this compound possesses a carboxylic acid group, making its solubility pH-dependent. At a pH below its pKa, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH of the aqueous solution should increase the solubility of this compound.

Q3: What common issues might I encounter when dissolving this compound?

A3: Common issues include slow dissolution rates, the formation of a supersaturated solution followed by precipitation, and the presence of insoluble particulates. These can be caused by factors such as insufficient solvent volume, inappropriate pH, or the presence of impurities. The Troubleshooting Guide below addresses these issues in more detail.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow Dissolution Inadequate mixing or sonication. The compound may have a slow intrinsic dissolution rate.Increase agitation using a vortex mixer or magnetic stirrer. Gentle heating (monitor for degradation) or sonication in a water bath can also accelerate dissolution.
pH of the aqueous solution is too low.Adjust the pH of the solution to be at least 1-2 units above the pKa of the carboxylic acid group. Refer to the pH Adjustment Protocol.
Precipitation After Initial Dissolution The solution was supersaturated. Changes in temperature or solvent composition (e.g., evaporation) occurred.Prepare a fresh solution at a slightly lower concentration. Ensure the solution is stored at a constant temperature in a sealed container. If using co-solvents, ensure the final concentration of the co-solvent is maintained.
The pH of the solution shifted.Re-measure and adjust the pH of the solution. Buffering the aqueous solution can help maintain a stable pH.
Incomplete Dissolution/Visible Particulates The solubility limit has been exceeded.Increase the volume of the solvent. If this is not feasible, consider using a co-solvent or adjusting the pH as described in the protocols below.
The material may contain insoluble impurities.Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for concentration determination (e.g., HPLC-UV, see below)

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with the mobile phase of the analytical method to a concentration within the calibrated range.

  • Determine the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of this compound by preparing a basic salt solution.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) or other suitable base

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to the desired volume of water or buffer.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the this compound is fully dissolved and the desired pH is reached.

  • Record the final pH and the total volume of the solution.

Protocol 3: Solubility Enhancement using Co-solvents

This protocol details the use of a water-miscible organic co-solvent to improve the solubility of this compound.

Materials:

  • This compound

  • Deionized water or aqueous buffer

  • Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Prepare a stock solution of this compound in the chosen co-solvent. For example, a high concentration stock can be made in DMSO.[5][6]

  • In a separate vial, prepare the desired final concentration of the co-solvent in the aqueous buffer.

  • While vortexing or stirring the aqueous co-solvent mixture, slowly add the required volume of the this compound stock solution.

  • Observe for any signs of precipitation. If precipitation occurs, a lower final concentration or a higher percentage of co-solvent may be required.

Analytical Method for Concentration Determination

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a suitable method for quantifying this compound. A general starting method is provided below. Method development and validation are required for specific applications.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, and gradually increase.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~210 nm (due to the amide bond)
Column Temperature 30°C

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_troubleshoot Troubleshooting cluster_final Final Solution prep Weigh this compound add_solvent Add Aqueous Solution prep->add_solvent mix Vortex / Stir observe Observe for complete dissolution mix->observe decision Dissolved? observe->decision ph_adjust Adjust pH decision->ph_adjust No add_cosolvent Add Co-solvent decision->add_cosolvent No heat_sonicate Gentle Heat / Sonicate decision->heat_sonicate No success Completely Dissolved Solution decision->success Yes ph_adjust->mix add_cosolvent->mix heat_sonicate->mix

Caption: Workflow for dissolving this compound.

logical_relationship start Start: Improve Solubility is_ph_sensitive Is the application pH sensitive? start->is_ph_sensitive adjust_ph Adjust pH to > pKa is_ph_sensitive->adjust_ph No check_compatibility Check co-solvent compatibility with application is_ph_sensitive->check_compatibility Yes end_success Solubility Improved adjust_ph->end_success use_cosolvent Use a co-solvent (e.g., Ethanol, PEG) use_cosolvent->end_success check_compatibility->use_cosolvent Compatible end_fail Consider alternative strategies check_compatibility->end_fail Not Compatible

Caption: Decision tree for selecting a solubility enhancement method.

References

Common side reactions when using N-acetyl-D-valine in peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-acetyl-D-valine in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using this compound in my peptide sequence?

Incorporating this compound can offer several advantages. The N-terminal acetylation neutralizes the positive charge of the N-terminal amine, which can enhance the peptide's ability to cross cell membranes.[1] This modification also often increases the peptide's resistance to degradation by aminopeptidases, thereby extending its biological half-life.[1] The use of a D-amino acid like D-valine can further enhance proteolytic stability against other peptidases.

Q2: I am observing a side product with the same mass as my target peptide but with different chromatographic properties. What could be the cause?

This is likely due to epimerization of the D-valine residue to L-valine during the coupling step. Activated amino acids are susceptible to racemization, and this can be a significant issue for D-amino acids.[2][3][4] The resulting diastereomer will have different physical properties and, consequently, a different retention time during chromatography.

Q3: Can diketopiperazine (DKP) formation still occur even though my N-terminus is acetylated?

If this compound is the N-terminal residue of your peptide, it cannot participate in diketopiperazine (DKP) formation because the N-terminal amine is capped. However, DKP formation is a potential side reaction if the this compound is located elsewhere in the peptide sequence, particularly if it is the second amino acid in a dipeptidyl-resin intermediate.[5][6] This is especially prevalent during the synthesis of C-terminal acid peptides on Wang resin.[6][7]

Q4: I am seeing a product that appears to be my peptide minus the this compound. What could be causing this?

Amide bonds, particularly those involving N-acylated amino acids, can exhibit unexpected hydrolytic instability under the acidic conditions used for cleavage from the resin, such as with trifluoroacetic acid (TFA).[2][8] This can lead to the cleavage of the peptide bond C-terminal to the this compound, resulting in a truncated peptide.

Troubleshooting Guides

Issue 1: Epimerization of D-Valine to L-Valine

Symptoms:

  • Appearance of a new peak in the chromatogram with the same mass as the target peptide.

  • Reduced yield of the desired diastereomer.

Root Causes:

  • Prolonged activation time: The longer the amino acid is in its activated state before coupling, the higher the risk of epimerization.[3]

  • Strong base: The use of strong bases like diisopropylethylamine (DIEA) can promote the abstraction of the alpha-proton, leading to racemization.[9]

  • High temperature: Elevated coupling temperatures accelerate the rate of epimerization.

Solutions:

Mitigation StrategyExperimental Protocol
Use Racemization-Suppressing Additives During the activation of this compound, include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][10] For a standard coupling using DIC, dissolve this compound and one equivalent of HOBt in DMF before adding DIC.
Employ a Milder Base If a base is required, use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA.[10] Use the minimum necessary amount of base.
Optimize Coupling Conditions Couple at room temperature or lower if possible. Minimize the pre-activation time of the this compound before adding it to the resin.[3]
Choose Appropriate Coupling Reagents Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives are often a good choice.[10] Phosphonium and aminium/uronium reagents like PyBOP, HBTU, and HATU can also be effective, especially with additives.[10]
Issue 2: Peptide Truncation due to Hydrolysis during Cleavage

Symptoms:

  • A significant peak in the chromatogram corresponding to the mass of the peptide lacking the this compound residue.

  • Low yield of the full-length target peptide.

Root Causes:

  • Harsh acidic cleavage conditions: Prolonged exposure to high concentrations of TFA can lead to the hydrolysis of the peptide bond adjacent to the N-acetylated residue.[2][8]

Solutions:

Mitigation StrategyExperimental Protocol
Optimize Cleavage Cocktail Reduce the concentration of TFA in the cleavage cocktail. Cocktails containing 65% or less TFA have been shown to minimize this side reaction.[2] Replace water in the cleavage cocktail with a scavenger like triethylsilane (TES) or triisopropylsilane (TIS).[2]
Minimize Cleavage Time Perform a time-course study to determine the minimum time required for complete deprotection and cleavage from the resin. Avoid unnecessarily long cleavage times.[11]
Issue 3: Poor Solubility of this compound

Symptoms:

  • Difficulty dissolving this compound in the coupling solvent.

  • Incomplete or slow coupling reactions.

Root Causes:

  • The acetyl group alters the polarity and solubility profile of the amino acid derivative.

Solutions:

Mitigation StrategyExperimental Protocol
Solvent Selection While DMF is a common solvent, N-methylpyrrolidone (NMP) is more polar and may offer better solvation for some derivatives.[12] Mixtures of solvents, such as DMF with a small amount of DMSO, can also be explored to enhance solubility.
Sonication Gentle sonication of the this compound solution can aid in dissolution before activation and coupling.

Visual Guides

Signaling Pathways and Experimental Workflows

Epimerization_Mechanism cluster_epimerization Epimerization Pathway cluster_coupling Desired Coupling cluster_side_reaction Side Reaction Activated_D_Val Activated this compound Oxazolone Oxazolone Intermediate Activated_D_Val->Oxazolone Intramolecular cyclization Desired_Peptide Elongated Peptide (D-Val incorporated) Activated_D_Val->Desired_Peptide Coupling Enolate Enolate Intermediate Oxazolone->Enolate Proton abstraction (Base-catalyzed) Activated_L_Val Activated N-acetyl-L-valine Oxazolone->Activated_L_Val Ring opening Enolate->Oxazolone Reprotonation Undesired_Peptide Diastereomeric Peptide (L-Val incorporated) Activated_L_Val->Undesired_Peptide Coupling Peptide_Resin Peptide-Resin (free N-terminus) Peptide_Resin->Desired_Peptide Peptide_Resin_Side Peptide-Resin (free N-terminus) Peptide_Resin_Side->Undesired_Peptide

Caption: Mechanism of D-valine epimerization during peptide synthesis.

Troubleshooting_Workflow Start Problem Observed in HPLC/MS Check_Mass Check Mass of Side Product(s) Start->Check_Mass Mass_Match Mass matches target peptide? Check_Mass->Mass_Match Mass_Loss Mass indicates loss of This compound? Mass_Match->Mass_Loss No Epimerization Likely Epimerization Mass_Match->Epimerization Yes Other_Side_Product Other side product? Mass_Loss->Other_Side_Product No Hydrolysis Likely Hydrolysis during Cleavage Mass_Loss->Hydrolysis Yes General_SPPS Consult General SPPS Troubleshooting Guide Other_Side_Product->General_SPPS Yes Epimerization_Solutions Implement Epimerization Solutions: - Additives (HOBt, HOAt) - Milder base (NMM) - Lower temperature Epimerization->Epimerization_Solutions Hydrolysis_Solutions Implement Hydrolysis Solutions: - Optimize cleavage cocktail (lower %TFA) - Minimize cleavage time - Use scavengers (TIS, TES) Hydrolysis->Hydrolysis_Solutions Analyze Re-synthesize and Analyze General_SPPS->Analyze Epimerization_Solutions->Analyze Hydrolysis_Solutions->Analyze

Caption: Troubleshooting workflow for this compound side reactions.

References

Technical Support Center: Optimizing Coupling Conditions for N-acetyl-D-valine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of N-acetyl-D-valine during Solid-Phase Peptide Synthesis (SPPS). Given the steric hindrance and the secondary amine nature of the N-acetyl group, its incorporation into a peptide sequence can be challenging, often resulting in low coupling yields. This guide offers practical solutions and detailed protocols to overcome these difficulties.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: this compound presents two main challenges in SPPS. Firstly, the valine side chain itself is sterically bulky. Secondly, and more critically, the N-acetyl group transforms the primary amine of the amino acid into a secondary amine. Secondary amines are significantly less nucleophilic than primary amines, which slows down the kinetics of the coupling reaction. This reduced reactivity can lead to incomplete coupling and the accumulation of deletion sequences in the final peptide product.

Q2: What are the initial signs of a failed or incomplete coupling of this compound?

A2: A common method to monitor coupling efficiency is the Kaiser test (ninhydrin test). However, the Kaiser test is unreliable for secondary amines like N-acetylated residues as it typically gives a false negative (a reddish-brown color instead of the characteristic blue for primary amines). A more reliable method is the chloranil test or the isatin test. If these tests indicate the presence of unreacted secondary amines, the coupling is incomplete. Additionally, analysis of a small cleavage sample of the peptide by HPLC and mass spectrometry can confirm the presence of deletion products.

Q3: What are the most recommended coupling reagents for this compound?

A3: For sterically hindered and secondary amino acids, more potent coupling reagents are necessary. While standard carbodiimide reagents like DIC in the presence of HOBt can be attempted, uronium/aminium-based reagents are generally more effective. Reagents such as HBTU, HATU, and PyBOP are good starting points. For particularly challenging couplings, COMU has been shown to be highly efficient due to its formation of a highly reactive Oxyma-based active ester.

Q4: Should I perform a single or double coupling for this compound?

A4: Due to its reduced reactivity, a double coupling strategy is highly recommended for this compound. After the first coupling reaction, the resin should be thoroughly washed, and the coupling procedure repeated with a fresh solution of the activated amino acid.

Q5: Can increasing the reaction time or temperature improve the coupling efficiency?

A5: Yes, extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield. Elevating the temperature (e.g., to 40-50°C) can also enhance the reaction rate, but this should be done with caution as it can also increase the risk of racemization, especially with certain coupling reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low coupling efficiency of this compound (confirmed by chloranil test or mass spectrometry) Steric hindrance and low nucleophilicity of the N-acetylated amino group.- Use a more potent coupling reagent such as HATU, HCTU, or COMU. - Perform a double coupling. - Increase the coupling reaction time (e.g., 4 hours to overnight). - Increase the concentration of the amino acid and coupling reagent.
Presence of deletion peptides lacking this compound in the final product Incomplete coupling of this compound.- Implement the solutions for low coupling efficiency. - After the second coupling, perform a capping step using acetic anhydride to block any unreacted amino groups and prevent further elongation of the deletion sequence.
Racemization of the D-valine residue - Use of a strong base (e.g., DIPEA) in excess. - Elevated reaction temperatures.- Use a weaker base like 2,4,6-collidine in place of DIPEA. - If using a carbodiimide, ensure an additive like OxymaPure is present to suppress racemization. - Avoid excessively high temperatures if possible.
Aggregation of the growing peptide chain Formation of secondary structures that hinder reagent access.- Use a solvent mixture with higher polarity and hydrogen bond-disrupting properties, such as DMF/NMP or the inclusion of chaotropic salts like LiCl. - Incorporate pseudoproline dipeptides in the sequence leading up to the difficult coupling if the sequence allows.

Comparison of Coupling Reagents for Hindered Amino Acids

The following table summarizes the performance of various coupling reagents commonly used for sterically hindered amino acids, which can serve as a guide for selecting the appropriate reagent for this compound.

Coupling ReagentReagent TypeActivating AdditiveBaseKey AdvantagesPotential Drawbacks
DIC/OxymaPure CarbodiimideOxymaPureDIPEA or CollidineLow cost, minimal risk of racemization with OxymaPure.Generally lower reactivity compared to uronium/aminium salts.
HBTU Aminium SaltHOBt (internal)DIPEAWidely used, effective for many standard couplings.Can be less effective for extremely hindered couplings compared to HATU or COMU.
HATU Aminium SaltHOAt (internal)DIPEA or CollidineHighly reactive, very effective for hindered amino acids.Higher cost, potential for side reactions if not used correctly.
PyBOP Phosphonium SaltHOBt (internal)DIPEAGood for hindered couplings, less allergenic than some other reagents.Byproduct (HMPA) is a suspected carcinogen.
COMU Uronium SaltOxymaPure (internal)DIPEA or CollidineExcellent reactivity, often superior for difficult couplings; safer byproducts.Higher cost.

Detailed Experimental Protocols

Protocol 1: Standard Double Coupling using HATU
  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (2.9 equivalents) and a hindered base such as 2,4,6-collidine (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Intermediate Washing: Wash the resin with DMF (3-5 times).

  • Second Coupling: Repeat step 4 with a fresh solution of activated this compound.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times) before proceeding to the next step in the synthesis.

  • Monitoring (Optional but Recommended): After the second coupling, take a small sample of the resin beads and perform a chloranil test to check for the presence of unreacted secondary amines.

Protocol 2: Capping of Unreacted Amines

If the coupling of this compound is known to be particularly inefficient, or if a monitoring test indicates incomplete reaction, a capping step is recommended to terminate the unreacted peptide chains.

  • Washing: After the final coupling attempt, wash the resin with DMF (3-5 times).

  • Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess capping reagents.

Visualizing SPPS Workflows and Troubleshooting

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Start: Couple This compound Check Check Coupling Efficiency (e.g., Chloranil Test) Start->Check Success Coupling Successful: Proceed to Next Cycle Check->Success Complete DoubleCouple Perform Double Coupling Check->DoubleCouple Incomplete IncreaseTime Increase Coupling Time (e.g., 4h or overnight) Check->IncreaseTime Still Incomplete StrongerReagent Use Stronger Reagent (e.g., HATU, COMU) Check->StrongerReagent Still Incomplete Capping Cap Unreacted Amines (Acetic Anhydride) Check->Capping Persistent Failure DoubleCouple->Check IncreaseTime->Check StrongerReagent->Check Proceed Proceed to Next Cycle Capping->Proceed

Caption: Troubleshooting decision tree for this compound coupling.

Caption: Activation mechanisms of different classes of coupling reagents.

N-acetyl-D-valine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-acetyl-D-valine. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide: this compound Stability Issues

Users may encounter issues with the stability of this compound during storage or experimental use. The following table summarizes potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of Potency/Purity in Solid Form Improper storage conditions (e.g., elevated temperature, humidity).Store this compound solid powder in a freezer, preferably at or below -20°C, in a tightly sealed container with a desiccant.[1]
Contamination with incompatible materials.Avoid contact with strong oxidizing agents.[2] Ensure all labware is clean and dry before use.
Degradation in Aqueous Solution Hydrolysis: Exposure to strongly acidic or basic pH conditions.Prepare solutions in a neutral pH buffer (pH 6-8) if possible. If acidic or basic conditions are required, prepare solutions fresh and use them immediately. Consider performing experiments at lower temperatures to reduce the rate of hydrolysis.
Oxidation: Presence of oxidizing agents or exposure to air (oxygen) over extended periods, especially with catalysts like metal ions.Use degassed solvents to prepare solutions. Consider adding a suitable antioxidant if compatible with the experimental design. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Microbial Contamination: Growth of microorganisms in the solution.Use sterile solvents and containers for solution preparation. For long-term storage, sterile filter the solution and store at low temperatures (e.g., -20°C or -80°C).[1]
Appearance of Unknown Peaks in Chromatogram (e.g., HPLC) Degradation: Formation of degradation products due to hydrolysis, oxidation, or other reactions.Analyze the sample using a stability-indicating method to identify and quantify degradants. Refer to the FAQ section for potential degradation products.
Contamination: Introduction of impurities from solvents, reagents, or labware.Use high-purity solvents and reagents. Ensure thorough cleaning of all equipment. Run a blank analysis to identify any background peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: Under acidic or basic conditions, the amide bond of this compound can be hydrolyzed to yield D-valine and acetic acid. This is a common degradation pathway for N-acetylated amino acids.

  • Oxidation: While the valine side chain is relatively stable to oxidation compared to amino acids with thiol or indole groups, under strong oxidative conditions, degradation can occur. The tertiary carbon of the isopropyl group is a potential site of oxidation.

Q2: What are the expected degradation products of this compound?

Based on its chemical structure, the following are the most likely degradation products under forced degradation conditions:

Degradation Condition Potential Degradation Product(s) Chemical Structure
Acidic/Basic Hydrolysis D-ValineC₅H₁₁NO₂
Acetic AcidC₂H₄O₂
Oxidation (e.g., with H₂O₂) Oxidized derivatives of the valine side chain (e.g., hydroxylated species)e.g., N-acetyl-β-hydroxy-D-valine
Thermal Degradation D-Valine, Acetic Acid (from hydrolysis), potential decarboxylation products at very high temperatures.-
Q3: What are the recommended storage conditions for this compound?
  • Solid Form: Store in a freezer at -20°C for long-term storage (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years).[1]

  • In Solution: For stock solutions, it is recommended to store them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of this compound in my samples?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended. This type of method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of both. A suitable method would typically use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis: After the specified time points, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Troubleshooting Logic for this compound Instability start Instability Observed (e.g., new peaks, loss of assay) check_solution Is the sample in solution? start->check_solution check_storage Check Storage Conditions (Temp, Humidity, Light) improper_storage Improper Storage check_storage->improper_storage Yes unknown Consider other factors: - Microbial contamination - Incompatible excipients check_storage->unknown No check_solution->check_storage Solid check_pH Check Solution pH check_solution->check_pH Yes correct_storage Correct Storage: - Freezer (-20°C) - Tightly sealed - Desiccant improper_storage->correct_storage acid_base Acidic or Basic pH check_pH->acid_base Extreme neutral_pH Neutral pH check_pH->neutral_pH Neutral hydrolysis Likely Hydrolysis: - D-Valine - Acetic Acid acid_base->hydrolysis check_oxidation Check for Oxidizing Agents or Air Exposure neutral_pH->check_oxidation oxidation_present Oxidants Present check_oxidation->oxidation_present Yes no_oxidation No Obvious Oxidants check_oxidation->no_oxidation No oxidation Likely Oxidation: - Side-chain modification oxidation_present->oxidation no_oxidation->unknown

Troubleshooting workflow for this compound stability issues.

Potential Degradation Pathways of this compound nav This compound hydrolysis Hydrolysis (Acid or Base) nav->hydrolysis oxidation Oxidation (e.g., H₂O₂) nav->oxidation dval D-Valine hydrolysis->dval acetic Acetic Acid hydrolysis->acetic ox_prod Oxidized Products (e.g., hydroxylated side-chain) oxidation->ox_prod

Primary degradation pathways for this compound.

Forced Degradation Experimental Workflow start Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid (0.1 M HCl, 60°C) stress->acid base Base (0.1 M NaOH, 60°C) stress->base oxide Oxidation (3% H₂O₂, RT) stress->oxide thermal Thermal (80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo control Control (Protected from stress) stress->control analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis control->analysis results Identify Degradants & Assess Method Specificity analysis->results

Workflow for a forced degradation study of this compound.

References

Troubleshooting low yield in the synthesis of N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the synthesis of N-acetyl-D-valine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yield in the N-acetylation of D-valine can stem from several factors throughout the experimental process. The most common issues include suboptimal reaction conditions, poor quality or improper handling of reagents, inefficient work-up and purification procedures leading to product loss, and the occurrence of side reactions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.

Q2: How critical are the quality and handling of my reagents for a successful synthesis?

Reagent quality is paramount for achieving high yields. Several key considerations include:

  • Acetic Anhydride: This is highly susceptible to hydrolysis by atmospheric moisture, which converts it to acetic acid and reduces its acetylating efficiency. Always use a fresh bottle or a recently opened one. Using freshly distilled acetic anhydride can improve results.[1]

  • Pyridine: Pyridine acts as a base catalyst in the reaction.[1][2] It should be anhydrous, as water can hydrolyze the acetic anhydride.

  • D-Valine: Ensure the starting material is pure and dry. The presence of impurities can interfere with the reaction.

Q3: What are the optimal reaction conditions for the N-acetylation of D-valine?

Optimizing reaction conditions is crucial for maximizing yield. Key parameters include stoichiometry, temperature, and reaction time. While the ideal conditions can vary, a well-established starting point is the Schotten-Baumann reaction, which involves treating an aqueous solution of the amino acid with acetic anhydride under basic conditions.[3]

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
D-Valine : Acetic Anhydride Molar Ratio 1 : 1.1 - 1.5A slight excess of acetic anhydride helps drive the reaction to completion.[4] A large excess should be avoided to minimize purification challenges.
Solvent Pyridine, Acetic Acid, or Aqueous Basic SolutionPyridine can serve as both the solvent and the base catalyst.[2] The reaction can also be run in acetic acid.[3]
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C and then allowed to warm to room temperature.[2] Some procedures may use elevated temperatures (e.g., 60°C), but this can increase side reactions.[3]
Reaction Time 1 - 4 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine when the starting material has been completely consumed.[1]
Q4: I'm observing incomplete consumption of D-valine according to my TLC analysis. How can I improve the reaction conversion?

Incomplete conversion is a common reason for low yields. To address this:

  • Increase Acetic Anhydride: A modest increase in the molar equivalent of acetic anhydride (e.g., from 1.1 to 1.5 equivalents) can help push the reaction forward.[1]

  • Extend Reaction Time: Continue to stir the reaction mixture and monitor its progress by TLC until no starting material is visible.[1]

  • Control pH: For aqueous preparations, maintaining a basic pH is essential for keeping the amino group of D-valine in its nucleophilic, unprotonated state.

  • Use a Catalyst: 4-Dimethylaminopyridine (DMAP) is often used as a more potent catalyst for acylations, which can be beneficial if steric hindrance is an issue.[2]

Q5: My work-up and purification steps seem to be causing significant product loss. What is an effective protocol for isolating this compound?

An inefficient work-up can drastically reduce the final yield. A robust procedure is necessary to remove unreacted reagents and byproducts like acetic acid and pyridine.

  • Quench the Reaction: Add a small amount of dry methanol to consume any remaining acetic anhydride.[2]

  • Remove Volatiles: Concentrate the mixture under reduced pressure. Co-evaporation with toluene can be effective for removing residual pyridine.[1]

  • Aqueous Work-up: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with:

    • 1 M HCl or aqueous copper sulfate to remove pyridine.[2][4]

    • Saturated aqueous NaHCO₃ to remove acetic acid.[2]

    • Brine to remove residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: If necessary, purify the crude this compound by recrystallization or silica gel column chromatography.[1][2]

Q6: What potential side reactions could be lowering my yield?

The primary side reaction of concern is the hydrolysis of acetic anhydride by any water present in the reaction mixture. This not only consumes the acetylating agent but also introduces acetic acid, which can protonate the amino group of D-valine, rendering it non-nucleophilic. While N-acetylation is generally a clean reaction, ensuring anhydrous conditions is the best way to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the N-acetylation of D-valine using acetic anhydride and pyridine.

Materials:

  • D-Valine

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • Dry Methanol (MeOH)

  • Toluene

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve D-valine (1.0 equiv.) in anhydrous pyridine (5-10 mL/mmol).[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equiv.) to the solution dropwise.[2]

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction's progress using TLC until the D-valine spot is no longer visible.[2]

  • Once the reaction is complete, quench by adding a small amount of dry methanol.[2]

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate it under reduced pressure to obtain the crude product.[2]

  • Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the final product.[2]

Visual Guides

Troubleshooting Workflow

G start Low Yield of This compound reagents Check Reagent Quality - Anhydrous Pyridine? - Fresh Acetic Anhydride? start->reagents conditions Review Reaction Conditions - Stoichiometry (1:1.5)? - Temperature (0°C -> RT)? - Reaction Time (TLC)? start->conditions workup Evaluate Work-up/Purification - Efficient Pyridine Removal? - Proper pH for Washes? - Recrystallization Loss? start->workup optimize Optimize Protocol - Use Fresh Reagents - Adjust Stoichiometry/Time - Refine Purification Steps reagents->optimize conditions->optimize workup->optimize success Improved Yield optimize->success

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Experimental Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve D-Valine in Pyridine (0°C) add_ac2o 2. Add Acetic Anhydride dissolve->add_ac2o stir 3. Stir at RT, Monitor by TLC add_ac2o->stir quench 4. Quench with Methanol stir->quench evap 5. Evaporate Pyridine (co-evap w/ Toluene) quench->evap extract 6. Aqueous Extraction (EtOAc, HCl, NaHCO3) evap->extract purify 7. Dry, Concentrate & Purify extract->purify product Pure this compound purify->product

Caption: The experimental workflow for the synthesis and purification of this compound.

References

How to prevent racemization of N-acetyl-D-valine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for handling N-acetyl-D-valine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent racemization during chemical reactions, particularly amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L forms) from a single, pure enantiomer. For this compound, this means the unwanted conversion to N-acetyl-L-valine. In drug development, maintaining the specific stereochemistry of a molecule is critical, as different enantiomers can have drastically different pharmacological activities or toxicities. Ensuring the chiral integrity of this compound is therefore essential for the safety, efficacy, and purity of the final product.

Q2: What is the primary chemical mechanism that causes racemization in this compound?

A: The primary mechanism of racemization for N-acylated amino acids during carboxyl group activation (e.g., for peptide coupling) is the formation of a 5(4H)-oxazolone, also known as an azlactone.[1][2] The acetyl group's carbonyl oxygen attacks the activated carboxyl group, forming a cyclic intermediate. The proton on the alpha-carbon (the stereocenter) of this oxazolone is acidic and can be easily removed by a base.[1] Once removed, the stereocenter is lost, and subsequent reprotonation can occur from either side, leading to a mixture of D and L enantiomers.

RacemizationMechanism cluster_0 This compound Activation cluster_1 Racemization Pathway Start This compound Activated Activated Ester / Intermediate Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral Center Lost) Activated->Oxazolone Product Desired D-Product (No Racemization) Activated->Product Direct Nucleophilic Attack (e.g., by Amine) Racemic Racemic Mixture (D/L Products) Oxazolone->Racemic Nucleophilic Attack (e.g., by Amine)

Caption: Mechanism of oxazolone-mediated racemization vs. the desired reaction pathway.

Troubleshooting Guides

Issue: My reaction product shows significant racemization. What are the likely causes and solutions?

This guide helps you pinpoint the factors in your experimental setup that may be contributing to the loss of stereochemical purity.

Potential Cause Explanation Recommended Solution
Inappropriate Coupling Reagent Standard carbodiimides like DCC or EDC, when used alone, are known to promote oxazolone formation and, consequently, racemization.[3][4]Use a coupling reagent system known for low racemization. This typically involves either phosphonium salts (PyBOP), uronium salts (HBTU, HATU), or a carbodiimide combined with a racemization-suppressing additive.[3]
Use of a Strong Base Bases with high pKa values and low steric hindrance (e.g., DIPEA, triethylamine) can readily deprotonate the oxazolone intermediate, accelerating racemization.Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5] If possible, use a protocol that does not require a base, such as DIC/HOBt.[6]
High Reaction Temperature Higher temperatures increase the rates of most reactions, including the formation of the oxazolone intermediate and its subsequent racemization.[6]Perform the coupling reaction at a lower temperature. A common practice is to start the reaction at 0°C and then allow it to slowly warm to room temperature.
Prolonged Activation Time Allowing the activated this compound to sit for an extended period before adding the nucleophile (the amine) increases the time available for it to cyclize into the problematic oxazolone.[5]Minimize the pre-activation time. Ideally, generate the activated species in situ or add the amine component as soon as possible after the coupling reagent and additives.[5]
Solvent Choice While polar aprotic solvents like DMF are common, certain solvents can influence the rate of racemization.[4]While DMF is generally acceptable, if racemization persists, consider testing alternative solvents like dichloromethane (DCM) or less polar options, keeping in mind potential solubility and reaction rate changes.
Issue: How do I select the best coupling reagent and additive combination?

The choice of coupling method is one of the most critical factors in preventing racemization. The goal is to facilitate a rapid amide bond formation that outcompetes the rate of oxazolone formation.

LogicFlow Start Start: Need to couple This compound CheckReagent Are you using a carbodiimide (DCC, DIC)? Start->CheckReagent CheckAdditive Are you using an additive (HOBt, HOAt)? CheckReagent->CheckAdditive Yes OniumPhosphonium Consider Uronium/Phosphonium Reagents (HATU, PyBOP) CheckReagent->OniumPhosphonium No HighRisk High Risk of Racemization CheckAdditive->HighRisk No GoodPractice Good Practice: Add HOBt or HOAt CheckAdditive->GoodPractice Yes HighRisk->GoodPractice CheckBase Evaluate Base: Is it strong (DIPEA)? GoodPractice->CheckBase OniumPhosphonium->CheckBase BaseRec Better: Use weaker base (NMM) or no base if possible CheckBase->BaseRec Yes FinalCheck Final Check: - Low Temperature (0°C) - Minimize pre-activation CheckBase->FinalCheck No BaseRec->FinalCheck

Caption: Decision-making flowchart for minimizing racemization during coupling reactions.
Comparison of Common Coupling Strategies

The following table summarizes the relative effectiveness of different reagents in suppressing racemization. Lower epimerization percentages indicate better preservation of stereochemistry.

Coupling Reagent Additive Typical Base Relative Racemization Risk Comments
DIC / DCCNoneDIPEA / NMMHigh Not recommended without an additive due to high risk of racemization and side reactions.[3][4]
DIC / DCCHOBt NMMLow A classic, cost-effective method. HOBt forms an active ester that reacts faster with the amine, suppressing oxazolone formation.[6][7]
DIC / DCCHOAt NMMVery Low HOAt is generally more effective than HOBt at suppressing racemization and accelerating coupling.[6][8]
HBTU / TBTUHOBt (internal)DIPEA / NMMLow Efficient uronium salt reagents. Racemization is low but can be influenced by the choice of base.[1][3]
HATUHOAt (internal)DIPEA / CollidineVery Low Highly efficient and generally considered one of the best reagents for suppressing racemization, especially for difficult couplings.[3]
PyBOPHOBt (internal)DIPEA / NMMLow A phosphonium salt reagent with high coupling efficiency and low racemization risk.[3]

Experimental Protocols

Protocol: Low-Racemization Coupling of this compound using DIC/HOBt

This protocol provides a standard procedure for amide bond formation designed to minimize racemization.

Workflow cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification a 1. Dissolve this compound and HOBt in anhydrous DMF b 2. Cool solution to 0°C in an ice bath a->b c 3. Add Diisopropylcarbodiimide (DIC) and stir for 5-10 min at 0°C b->c d 4. Add the amine component (dissolved in minimal DMF if needed) c->d e 5. Allow reaction to slowly warm to room temperature and stir for 2-4 hours d->e f 6. Monitor reaction by TLC/LC-MS e->f g 7. Filter urea byproduct, perform aqueous workup, and purify the product f->g

Caption: Experimental workflow for a low-racemization coupling reaction.
Materials:

  • This compound (1.0 eq)

  • Amine component (1.0 - 1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir the mixture at 0°C. This is the "pre-activation" step; it should be kept short.[5]

  • Coupling: After 5-10 minutes of activation, add the amine component (1.0 - 1.2 eq) to the reaction mixture. If the amine is a solid, dissolve it in a minimal amount of anhydrous DMF before adding.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to precipitate the diisopropylurea byproduct and remove it by filtration. Proceed with a standard aqueous workup to remove DMF and excess reagents, followed by purification of the crude product (e.g., by column chromatography or recrystallization).

  • Analysis: Analyze the final product's chiral purity using a suitable method, such as chiral HPLC or NMR with a chiral shift reagent, to quantify any potential racemization.

References

Best practices for the storage and handling of N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of N-acetyl-D-valine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and integrity of this compound. Here are the recommended conditions for the solid powder and solutions:

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsKeep tightly sealed in a dry, well-ventilated place.[1]
4°C2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 monthUse within one month for optimal activity.[1]

2. What are the primary hazards associated with this compound and what safety precautions should I take?

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • Gloves

  • Lab coat

Avoid breathing dust and direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.

3. In which solvents is this compound soluble?

This compound is soluble in polar solvents such as water and alcohol. It is also soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (628.22 mM), though ultrasonic assistance may be needed.[1]

4. I'm having trouble dissolving this compound in DMSO. What could be the issue?

If you are experiencing difficulty dissolving this compound in DMSO, consider the following:

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly impact the solubility of this compound.[1] Always use newly opened or properly stored, anhydrous DMSO for preparing your stock solutions.

  • Ultrasonic Treatment: As recommended by suppliers, using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the handling and storage of this compound.

  • Possible Cause: Degradation of the compound due to improper storage.

    • Solution: Ensure that both the solid form and stock solutions are stored at the recommended temperatures and used within the specified timeframe. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[1]

  • Possible Cause: Contamination of the compound.

    • Solution: Handle this compound with clean spatulas and in a clean environment to prevent cross-contamination.

Issue 2: Poor Yield in Peptide Synthesis

Low yield during solid-phase peptide synthesis (SPPS) can have multiple causes.

  • Possible Cause: Incomplete coupling of this compound.

    • Solution: N-terminal acetylation is a common modification in peptide synthesis.[4] Ensure that the coupling reaction for this compound is given sufficient time to proceed to completion. The choice of coupling reagents and solvents is also critical.

  • Possible Cause: Aggregation of the growing peptide chain.

    • Solution: For longer peptides, aggregation can hinder reaction kinetics. Using a low-substitution resin may help to mitigate this issue.[4]

Experimental Protocols

Standard Protocol for this compound Stock Solution Preparation

This protocol outlines the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 159.18 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 15.92 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution thoroughly.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Visualizations

Below are diagrams illustrating a general experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis reagent This compound Powder stock Stock Solution reagent->stock Dissolve solvent Anhydrous DMSO solvent->stock treatment Treatment stock->treatment Dilute & Add culture Cell Culture / Reaction Mixture culture->treatment assay Assay (e.g., HPLC, MS) treatment->assay data Data Analysis assay->data results Results data->results

Caption: A general experimental workflow for using this compound.

mtor_pathway cluster_input Inputs cluster_core Core Pathway cluster_output Cellular Processes bcaas BCAAs (Valine) mtorc1 mTORC1 bcaas->mtorc1 Activates growth_factors Growth Factors growth_factors->mtorc1 Activates protein_synthesis Protein Synthesis mtorc1->protein_synthesis Promotes lipid_metabolism Lipid Metabolism mtorc1->lipid_metabolism Regulates cell_growth Cell Growth mtorc1->cell_growth Promotes

Caption: The role of BCAAs like valine in the mTOR signaling pathway.

References

Overcoming challenges in the purification of N-acetyl-D-valine containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of peptides containing N-acetyl-D-valine. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during the purification process.

Troubleshooting Guide

Peptides incorporating this compound can present unique purification challenges due to increased hydrophobicity and potential for aggregation. This guide addresses common problems in a question-and-answer format.

Q1: My this compound peptide has poor solubility in standard HPLC mobile phases. How can I improve this?

A1: Poor solubility is a frequent issue with hydrophobic peptides. Consider the following strategies:

  • Initial Solubility Testing: Before large-scale purification, test the solubility of a small amount of your lyophilized peptide in various solvents. Good starting points include water with 0.1% Trifluoroacetic Acid (TFA), 50% acetonitrile, Dimethyl Sulfoxide (DMSO), or isopropanol.[1][2]

  • Strong Solvents for Dissolution: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, Dimethylformamide (DMF), or isopropanol before diluting it with the initial mobile phase for injection.[1][2]

  • Mobile Phase Modification: For very hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase, as these can enhance solubility and recovery compared to acetonitrile.[1][3]

  • Elevated Temperature: Increasing the column temperature during HPLC can improve the solubility of hydrophobic peptides and lead to better peak shape and recovery.[1][4][5]

Q2: I'm observing significant peak tailing in my HPLC chromatogram. What are the likely causes and solutions?

A2: Peak tailing can result from several factors, including secondary interactions with the stationary phase.

  • Optimize Mobile Phase Additive: Trifluoroacetic Acid (TFA) is a common ion-pairing agent that minimizes silanol interactions and reduces tailing. If using formic acid (FA) for mass spectrometry compatibility, you might need to increase its concentration or consider an alternative like difluoroacetic acid (DFA).[1][6]

  • Increase Column Temperature: As with solubility issues, a higher column temperature can improve peak symmetry by reducing mobile phase viscosity and minimizing secondary interactions.[1][5][6]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.[7]

  • System Check: Ensure there are no issues with the column frit, guard column, or excessive dead volume in your HPLC system, as these can also cause peak distortion.[8][9]

Q3: My peptide appears to be aggregating, leading to broad peaks and low recovery. How can I address this?

A3: Aggregation is a common problem, especially for hydrophobic peptides.

  • Use of Chaotropic Agents: In some cases, washing the resin with solutions of chaotropic salts like LiCl or KSCN before coupling can help disrupt aggregation during synthesis.

  • "Magic Mixture": A solvent system known as the "Magic Mixture" (DCM/DMF/NMP with Triton X-100 and ethylenecarbonate) can be used during synthesis to overcome difficult sequences prone to aggregation.

  • Solvent Choice for Purification: As with solubility, using solvents like isopropanol or n-propanol in the mobile phase can help break up aggregates during purification.[4]

  • Elevated Temperature: Running the purification at a higher temperature can disrupt hydrophobic interactions that lead to aggregation.[4]

Q4: I am seeing multiple peaks in my chromatogram close to my main product peak. What are these impurities and how can I improve separation?

A4: These are likely closely related impurities from the synthesis process.

  • Common Impurities: These can include deletion sequences (missing an amino acid), truncated sequences, or peptides with incomplete removal of protecting groups.[10][11][12]

  • Optimize Gradient Slope: A shallower gradient during HPLC allows for more time for the peptide to interact with the stationary phase, often improving the resolution of closely eluting impurities.[1][13][14]

  • Change Stationary Phase: For very hydrophobic peptides, a less retentive column, such as a C8 or C4, may provide better separation than a C18 column.[1][11]

  • Vary the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity of the separation and may resolve co-eluting peaks.[15]

Frequently Asked Questions (FAQs)

What is the expected impact of the this compound modification on peptide purification?

The N-acetylation removes the positive charge at the N-terminus, making the peptide more neutral and generally more hydrophobic.[16] The D-valine residue can increase resistance to enzymatic degradation but may also contribute to hydrophobicity.[3][17][18] This combination typically leads to longer retention times on reversed-phase HPLC and may increase the propensity for aggregation and solubility issues.

What are the most common side reactions to be aware of during the synthesis of this compound containing peptides?

  • Incomplete Acetylation: The N-terminal acetylation step may not go to completion, resulting in a portion of the peptide with a free N-terminus. This will have a different retention time and can be a major impurity.

  • Racemization: While the use of D-valine is intentional, racemization of other chiral centers during coupling is a general concern in peptide synthesis.[19]

  • Deletion/Truncation: Standard solid-phase peptide synthesis (SPPS) can lead to deletion or truncated sequences, which are common impurities.[10]

  • Side reactions during cleavage: The acidic conditions used for cleavage from the resin can sometimes lead to side reactions, such as the loss of the N-acetyl group from an N-methylamino acid, although this is less common for standard amino acids.[9][20]

How do I quantify the purity of my final peptide product?

Peptide purity is typically determined by analytical reversed-phase HPLC (RP-HPLC) with UV detection at 210-220 nm.[10][21][22] The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.[23]

Quantitative Data Summary

The following tables provide a general overview of expected purity levels for synthetic peptides and typical recovery rates from preparative HPLC. Note that actual values will vary depending on the specific peptide sequence, synthesis efficiency, and purification protocol.

Table 1: Typical Purity Levels of Synthetic Peptides

Purity LevelIntended UseTypical Impurities
>98%Clinical-grade, structural studies (NMR, X-ray crystallography)Trace amounts of deletion/truncated sequences, diastereomers
>95%In vivo studies, cell-based assays, enzyme substrate studiesSmall amounts of deletion/truncated sequences, incompletely deprotected peptides
>80%Antibody production, non-quantitative screeningDeletion/truncated sequences, peptides with protecting groups, cleavage byproducts
CrudeInitial screening, non-critical applicationsHigh levels of various synthesis-related impurities

Data compiled from general knowledge and information in sources such as[24][22].

Table 2: Estimated Recovery Rates for Preparative RP-HPLC of Peptides

Peptide HydrophobicityExpected Recovery RateCommon Reasons for Loss
Hydrophilic70-90%Broad peaks, poor retention on C18 columns
Moderately Hydrophobic50-80%Aggregation, co-elution with impurities
Highly Hydrophobic<50%Poor solubility, irreversible adsorption to the column

Data compiled from general knowledge and information in sources such as[1].

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% TFA in water or acetonitrile) to a concentration of approximately 1 mg/mL. Centrifuge and filter the sample before injection.[24]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[19][22]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A common starting gradient is 5% to 60% Solvent B over 20-30 minutes. This can be optimized to a shallower gradient around the elution time of the target peptide for better resolution.[13][24][25]

  • Flow Rate: Typically 1 mL/min for a 4.6 mm ID column.

  • Detection: UV detection at 214 nm or 220 nm for the peptide backbone.[19][24]

  • Data Analysis: Integrate all peaks and calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.[24][23]

Protocol 2: Preparative RP-HPLC for Purification

  • Scouting Run: Perform an analytical run first to determine the retention time of the target peptide.

  • Sample Loading: Dissolve the crude peptide in the minimal amount of the strongest solvent in which it is soluble (e.g., DMSO), then dilute with Solvent A to a concentration suitable for injection.

  • Column: A preparative C18 column of appropriate size for the sample load.

  • Mobile Phase: Same as the analytical method (Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile).

  • Gradient: Based on the scouting run, create a shallow gradient that starts ~5-10% below the elution concentration of the target peptide and ends ~5-10% above it.

  • Flow Rate: Adjust according to the column diameter.

  • Fraction Collection: Collect fractions across the elution profile of the target peptide.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to identify the purest fractions.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.[26][27][28][29][30]

Protocol 3: On-Resin N-terminal Acetylation

  • Resin Preparation: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DMF.

  • Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF.[31]

  • Reaction: Add the acetylation solution to the resin and allow it to react for 30-60 minutes at room temperature.

  • Washing: Wash the resin extensively with DMF and then with a final wash of dichloromethane (DCM) before drying.

  • Cleavage: Proceed with the standard cleavage protocol to release the N-acetylated peptide from the resin.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product sp_synthesis Solid-Phase Peptide Synthesis n_acetylation On-Resin N-terminal Acetylation sp_synthesis->n_acetylation cleavage Cleavage from Resin n_acetylation->cleavage crude_peptide Crude Peptide Dissolution cleavage->crude_peptide prep_hplc Preparative RP-HPLC crude_peptide->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analytical_hplc Analytical RP-HPLC of Fractions fraction_collection->analytical_hplc pooling Pooling of Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound Peptide lyophilization->final_product

Caption: General experimental workflow for the synthesis and purification of this compound containing peptides.

troubleshooting_workflow cluster_problem Problem Characterization cluster_solution Potential Solutions start Purification Issue Identified poor_solubility Poor Solubility start->poor_solubility peak_tailing Peak Tailing start->peak_tailing aggregation Aggregation / Broad Peaks start->aggregation impurities Co-eluting Impurities start->impurities solvents Optimize Solvents (DMSO, IPA) poor_solubility->solvents temperature Increase Temperature poor_solubility->temperature peak_tailing->temperature mobile_phase Modify Mobile Phase Additives peak_tailing->mobile_phase aggregation->solvents aggregation->temperature gradient Optimize HPLC Gradient impurities->gradient column Change Column (C8/C4) impurities->column

Caption: Troubleshooting logic for common purification issues with this compound containing peptides.

References

How to improve the yield of enzymatic synthesis of N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of enzymatically synthesized N-acetyl-D-valine.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, particularly through the kinetic resolution of N-acetyl-DL-valine using D-aminoacylase.

Question: Why is the conversion of N-acetyl-DL-valine to D-valine and N-acetyl-L-valine low?

Answer: Low conversion rates can be attributed to several factors related to the enzyme's activity and the reaction conditions. Here are the primary aspects to investigate:

  • Suboptimal pH: Enzymes have a narrow optimal pH range for maximum activity. For D-aminoacylase from Alcaligenes faecalis, the optimal pH is around 8.0.[1] Deviations from this pH can significantly reduce enzyme activity.

  • Suboptimal Temperature: Temperature is a critical factor. The optimal temperature for D-aminoacylase is approximately 45°C.[1] Temperatures that are too high can lead to enzyme denaturation, while lower temperatures will decrease the reaction rate.

  • Enzyme Inhibition: The accumulation of the product, D-valine, can cause feedback inhibition of the enzyme, slowing down the reaction rate as the conversion proceeds.

  • Poor Enzyme Stability: The enzyme may lose activity over time during the reaction. This can be particularly problematic in batch processes.

  • Insufficient Enzyme Concentration: The amount of enzyme used might not be sufficient for the given substrate concentration.

Question: How can I improve the stability and reusability of the D-aminoacylase?

Answer: Enzyme immobilization is a highly effective strategy to enhance stability and enable reuse of the enzyme. Immobilization can protect the enzyme from harsh environmental conditions and simplifies the separation of the enzyme from the reaction mixture.

  • Benefits of Immobilization:

    • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability. For instance, an immobilized D-aminoacylase maintained 90% of its initial activity after 17 days of continuous operation.[1]

    • Improved pH Tolerance: Immobilization can broaden the optimal pH range of an enzyme.

    • Reusability: The easy separation of the immobilized enzyme allows for its use in multiple reaction cycles, which can significantly reduce costs. Immobilized aminoacylase has been shown to be effective for over 10 cycles with minimal loss of activity.[2]

Question: My yield of this compound is high, but the enantiomeric excess (e.e.) is low. What could be the cause?

Answer: Low enantiomeric excess in a kinetic resolution process indicates that the enzyme is not sufficiently selective for the D-enantiomer or that there is contamination with an L-aminoacylase.

  • Enzyme Specificity: Ensure that the D-aminoacylase you are using has high stereospecificity. Some enzymes may exhibit activity towards both D- and L-isomers, leading to a lower e.e. of the desired product.

  • Contamination: The enzyme preparation may be contaminated with L-aminoacylase, which would hydrolyze the N-acetyl-L-valine, leading to the presence of L-valine in the product mixture and thus reducing the enantiomeric excess of D-valine.

Question: What are the key parameters to optimize for maximizing the yield?

Answer: To maximize the yield of this compound, a systematic optimization of the reaction parameters is crucial.

  • pH and Temperature: As mentioned, fine-tuning the pH and temperature to the enzyme's optimum is the first step. For D-aminoacylase from Alcaligenes denitrificans, the optimal pH is 7.5 and the optimal temperature is 45°C.[3]

  • Substrate Concentration: While a higher substrate concentration can increase the overall product amount, it can also lead to substrate inhibition in some cases. It is important to determine the optimal substrate concentration that balances reaction rate and potential inhibition.

  • Enzyme Loading: The amount of enzyme used should be optimized to achieve a desirable reaction rate without being cost-prohibitive.

  • Reaction Time: Monitor the reaction progress over time to determine the point at which the maximum yield is achieved before potential product degradation or enzyme inactivation becomes significant.

Frequently Asked Questions (FAQs)

Q1: What is the typical method for the enzymatic synthesis of this compound?

A1: The most common enzymatic method is the kinetic resolution of a racemic mixture of N-acetyl-DL-valine. This process utilizes a stereoselective enzyme, typically a D-aminoacylase (also known as N-acyl-D-amino acid amidohydrolase), which specifically hydrolyzes the this compound to D-valine and acetic acid, leaving the N-acetyl-L-valine unreacted. The resulting D-valine can then be separated from the unreacted N-acetyl-L-valine.

Q2: Are there alternative enzymatic routes to produce this compound?

A2: Yes, an alternative approach involves metabolic engineering. An artificial metabolic pathway can be designed in a microbial host, such as E. coli, to produce N-acetyl-D-amino acids directly from L-amino acids. This involves heterologously expressing a racemase to convert the L-amino acid to a racemic mixture and an N-acetyltransferase to acetylate the D-amino acid. This strategy has been shown to produce this compound with a titer of 5.65 g/L.[4]

Q3: What are the advantages of using an enzymatic process over chemical synthesis?

A3: Enzymatic synthesis offers several advantages over traditional chemical methods:

  • High Specificity: Enzymes are highly stereoselective, leading to products with high enantiomeric purity.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature, pressure, and pH, which reduces energy consumption and the formation of byproducts.

  • Environmentally Friendly: Biocatalytic processes are generally considered "greener" as they avoid the use of harsh chemicals and toxic catalysts.

Q4: How does pH affect the activity of D-aminoacylase?

A4: The pH of the reaction medium significantly influences the ionization state of the amino acid residues in the enzyme's active site and the substrate itself. This can affect substrate binding and the catalytic mechanism. For most D-aminoacylases, the optimal pH is in the neutral to slightly alkaline range (pH 7.5-8.0).[1][3] Extreme pH values can lead to irreversible denaturation of the enzyme.

Q5: What is the effect of temperature on the enzymatic synthesis?

A5: Temperature affects the rate of the enzymatic reaction. As the temperature increases, the reaction rate generally increases until it reaches an optimum. Beyond the optimal temperature, the enzyme's structure begins to break down (denature), leading to a rapid loss of activity. For D-aminoacylase, the optimal temperature is typically around 45-55°C.[1][3]

Data Presentation

Table 1: Comparison of Kinetic Parameters for Free and Immobilized D-aminoacylase

ParameterFree EnzymeImmobilized EnzymeReference
Optimal pH ~8.0~8.0[1]
Optimal Temperature 45°C45°C[1]
pH Stability 5.0 - 11.0Stable up to pH 9.0[1]
Thermal Stability Stable up to 40°CStable up to 40°C[1]
Km (N-acetyl-D-methionine) 1.00 mM0.22 mM[1]

Table 2: Influence of Reaction Conditions on D-aminoacylase from Alcaligenes denitrificans DA181

ParameterOptimal Value/RangeReference
Optimal pH 7.5[3]
pH Stability 6.0 - 11.0[3]
Optimal Temperature 45°C[3]
Thermal Stability Stable up to 55°C (for 1 hr)[3]
Km (N-acetyl-D-methionine) 0.48 mM[3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of N-acetyl-DL-valine using D-aminoacylase

This protocol describes a general procedure for the kinetic resolution of N-acetyl-DL-valine.

Materials:

  • N-acetyl-DL-valine

  • D-aminoacylase (free or immobilized)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Cobalt chloride (CoCl₂) solution (optional, as some acylases are metalloenzymes)

  • Reaction vessel with temperature and pH control

  • Analytical equipment for monitoring the reaction (e.g., HPLC with a chiral column)

Procedure:

  • Prepare a solution of N-acetyl-DL-valine in the phosphate buffer at the desired concentration (e.g., 50-100 mM).

  • Adjust the pH of the substrate solution to the optimal pH of the enzyme (e.g., pH 8.0).

  • Equilibrate the reaction vessel to the optimal temperature (e.g., 45°C).

  • If required, add CoCl₂ to the reaction mixture to a final concentration of around 1 mM.

  • Add the D-aminoacylase (a predetermined amount, e.g., 10 U/mL) to initiate the reaction.

  • Maintain the temperature and pH throughout the reaction.

  • Take samples at regular intervals to monitor the formation of D-valine and the consumption of this compound using HPLC.

  • Once the reaction has reached the desired conversion (typically close to 50%), stop the reaction by either removing the immobilized enzyme or by denaturing the free enzyme (e.g., by adding acid or heating).

  • Separate the D-valine from the unreacted N-acetyl-L-valine using appropriate methods such as ion-exchange chromatography.

  • Calculate the yield and enantiomeric excess of the D-valine.

Protocol 2: Immobilization of D-aminoacylase

This protocol provides a general method for immobilizing D-aminoacylase on a support.

Materials:

  • D-aminoacylase solution

  • Immobilization support (e.g., Fractogel DEAE, alginate beads)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Cross-linking agent (if required, e.g., glutaraldehyde)

  • Shaker or stirrer

Procedure:

  • Prepare the immobilization support according to the manufacturer's instructions.

  • Prepare a solution of D-aminoacylase in the buffer.

  • Mix the enzyme solution with the support material in a suitable vessel.

  • Allow the mixture to incubate with gentle agitation for a specified period (e.g., 2-4 hours) to allow for enzyme adsorption or covalent binding.

  • If using a cross-linking agent, add it to the mixture and continue the incubation.

  • After the immobilization period, separate the immobilized enzyme from the solution by filtration or centrifugation.

  • Wash the immobilized enzyme with buffer to remove any unbound enzyme.

  • Determine the activity of the immobilized enzyme and the amount of protein bound to the support to calculate the immobilization efficiency.

  • The immobilized enzyme is now ready for use in the synthesis reaction and for reusability studies.

Visualizations

Enzymatic_Resolution_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_products Products & Separation racemate N-acetyl-DL-valine (Racemic Mixture) reaction Kinetic Resolution (pH, Temp Controlled) racemate->reaction enzyme D-aminoacylase enzyme->reaction d_valine D-valine reaction->d_valine n_acetyl_l_valine N-acetyl-L-valine (Unreacted) reaction->n_acetyl_l_valine separation Separation d_valine->separation n_acetyl_l_valine->separation separation->d_valine Isolated Product Troubleshooting_Yield cluster_enzyme Enzyme-Related Issues cluster_conditions Reaction Condition Issues low_yield Low Yield of This compound low_activity Low Enzyme Activity low_yield->low_activity inhibition Product/Substrate Inhibition low_yield->inhibition instability Enzyme Instability low_yield->instability bad_ph Suboptimal pH low_yield->bad_ph bad_temp Suboptimal Temperature low_yield->bad_temp bad_conc Incorrect Substrate/ Enzyme Concentration low_yield->bad_conc low_activity->bad_ph low_activity->bad_temp instability->bad_ph instability->bad_temp Optimization_Strategy cluster_params Parameter Optimization cluster_enzyme_eng Enzyme Engineering start Goal: Improve Yield optimize_ph Optimize pH start->optimize_ph optimize_temp Optimize Temperature start->optimize_temp optimize_conc Optimize Substrate & Enzyme Concentrations start->optimize_conc immobilize Immobilize Enzyme start->immobilize end Higher Yield & Purity optimize_ph->end optimize_temp->end optimize_conc->end immobilize->end

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common peak shape issues encountered during the HPLC analysis of N-acetyl-D-valine.

Frequently Asked Questions (FAQs)

This section addresses the most common peak shape problems—tailing, fronting, and splitting—with specific relevance to this compound.

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape distortion.[1] For an acidic compound like this compound, this is often due to unwanted secondary interactions between the analyte and the stationary phase.

Primary Causes:

  • Mobile Phase pH Near Analyte pKa: this compound has an acidic pKa of approximately 3.6-4.1.[2] If the mobile phase pH is close to this value, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms, leading to asymmetrical peaks.[3]

  • Secondary Silanol Interactions: Although most problematic for basic compounds, secondary interactions can still occur with acidic analytes.[4][5] Residual, un-capped silanol groups on the silica surface of the column can interact with the polar this compound molecule, causing delayed elution for a fraction of the molecules and resulting in a tail.[4][6]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities at the column inlet can disrupt the chromatographic process.[6] Similarly, a column that has degraded after prolonged use, especially with mobile phases of unsuitable pH, may exhibit poor peak shape.[6]

  • Mass Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to tailing.[6][7]

Q2: What causes my this compound peak to show fronting?

Peak fronting, an asymmetry where the front of the peak is broader than the back, is less common than tailing but indicates a different set of problems.[8]

Primary Causes:

  • Column Overload: Severe sample overload is a frequent cause of fronting.[8][9] When the column's capacity is exceeded, additional analyte molecules cannot partition effectively and travel through the column faster, leading to a distorted, fronting peak.[8]

  • Sample Solvent Incompatibility: If this compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in fronting.[6][9] A mismatch between the pH of the injection solvent and the mobile phase can also contribute to this issue.[9]

  • Column Collapse: Physical degradation of the column packing bed, which can be caused by excessive pressure or operating under incompatible pH or temperature conditions, can lead to peak fronting.[8][9]

Q3: My this compound peak is split or has a shoulder. What is the cause?

Peak splitting or the appearance of a shoulder suggests that the analyte band is being disrupted as it enters or passes through the column.[8]

Primary Causes:

  • Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit of the column.[10] This obstruction causes an irregular flow profile, forcing the sample to follow multiple paths onto the column bed and resulting in a split peak.[8][11]

  • Column Void or Channeling: A void or channel at the head of the column can form over time, particularly if the mobile phase pH is too high and dissolves the silica packing.[11][12] This void also creates multiple flow paths for the sample, leading to peak splitting.[11]

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is too strong or immiscible with the mobile phase can cause the sample to precipitate or band improperly at the column inlet, causing distortion.[8]

Troubleshooting Guides and Protocols

This section provides a logical workflow and detailed experimental protocols to systematically identify and resolve the root cause of poor peak shape.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing peak shape problems.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Split) shape_check Identify Peak Shape: Tailing, Fronting, or Split? start->shape_check tailing Peak Tailing shape_check->tailing Tailing fronting Peak Fronting shape_check->fronting Fronting split Peak Splitting shape_check->split Split ph_check Is Mobile Phase pH ~2 units below pKa (~4.1)? tailing->ph_check overload_check Perform Sample Dilution Study fronting->overload_check frit_check Check for Blocked Frit & Column Void split->frit_check ph_check->overload_check Yes adjust_ph Adjust Mobile Phase pH to 2.5-3.0 (See Protocol 1) ph_check->adjust_ph No solvent_check Is sample solvent stronger than mobile phase? overload_check->solvent_check Shape Improves column_check Check Column Health: - Reverse/flush column - Replace with new column overload_check->column_check No Change frit_check->column_check result Peak Shape Improved adjust_ph->result dissolve_in_mp Dissolve Sample in Mobile Phase solvent_check->dissolve_in_mp Yes solvent_check->column_check No dissolve_in_mp->result column_check->result

Caption: A logical workflow for diagnosing and resolving common HPLC peak shape issues.

The Role of Mobile Phase pH

For an acidic analyte like this compound, controlling the mobile phase pH is critical for achieving a good peak shape. The analyte's ionization state, which is dictated by the pH relative to its pKa, directly influences its retention and interaction with the stationary phase.

G Impact of Mobile Phase pH on this compound cluster_0 Mobile Phase pH << pKa (~4.1) cluster_1 Mobile Phase pH ≈ pKa (~4.1) cluster_2 Mobile Phase pH >> pKa (~4.1) a Analyte State: Predominantly Neutral (R-COOH) b Interaction: Primarily Hydrophobic a->b c Result: Good, Symmetrical Peak Shape b->c d Analyte State: Mixture of Neutral & Ionized e Interaction: Mixed-Mode Retention d->e f Result: Poor Peak Shape (Tailing) e->f g Analyte State: Predominantly Ionized (R-COO⁻) h Interaction: Reduced Retention, Potential for Secondary Interactions g->h i Result: Poor Peak Shape, Low Retention h->i

Caption: Relationship between mobile phase pH, analyte ionization, and expected peak shape.

Experimental Protocols

Q: How do I select and optimize the mobile phase pH?

Objective: To ensure this compound is in a single, non-ionized state to minimize peak tailing.

Methodology:

  • Determine pKa: The pKa of this compound's carboxylic acid group is approximately 4.1.[2]

  • Select pH: To maintain the analyte in its neutral, protonated form, the mobile phase pH should be set at least 1.5 to 2 units below the pKa. An ideal starting pH is 2.5-3.0.[1][4]

  • Buffer Selection: Use a buffer effective in the desired pH range. For a pH of 2.5-3.0, a phosphate buffer or 0.1% formic acid or trifluoroacetic acid (TFA) in water are common choices.

  • Preparation:

    • Prepare the aqueous portion of the mobile phase (e.g., 20 mM potassium phosphate).

    • Adjust the pH to the target value (e.g., 2.7) using an appropriate acid (e.g., phosphoric acid).

    • Filter the buffer through a 0.45 µm filter.

    • Mix with the organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample. Analyze the peak shape and retention time.

Q: How can I determine if column overload is the issue?

Objective: To test if poor peak shape (typically fronting, but can be tailing) is caused by injecting too much sample mass.

Methodology:

  • Prepare a Dilution Series: Prepare a series of this compound standards from your current sample concentration down to 1/100th of the concentration. For example: 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

  • Dissolve in Mobile Phase: Ensure all standards are dissolved in the initial mobile phase to eliminate solvent mismatch effects.

  • Sequential Injections: Inject a constant volume of each standard, starting with the most dilute and moving to the most concentrated.

  • Analyze Peak Shape:

    • If the peak shape improves (becomes more symmetrical) at lower concentrations, the original issue was column overload.[7][8]

    • If the peak shape remains poor across all concentrations, the problem is likely related to the column chemistry or mobile phase.

Q: What are the steps to diagnose a column problem (frit, void, degradation)?

Objective: To determine if the poor peak shape is caused by a physical problem with the HPLC column.

Methodology:

  • Establish a Benchmark: If possible, inject a neutral, well-behaved compound (e.g., toluene or acetophenone). If this peak is also distorted, it strongly suggests a physical or system-wide problem rather than a chemical one specific to your analyte.[11]

  • Remove Guard Column: If a guard column is installed, remove it and connect the analytical column directly to the injector. If the peak shape improves, the guard column is the source of the problem and should be replaced.[10]

  • Column Reversal and Flushing:

    • Disconnect the column from the detector.

    • Reverse the direction of flow through the column.

    • Flush the column to waste with a strong, compatible solvent (e.g., 100% acetonitrile for a reversed-phase column) at a low flow rate for 20-30 column volumes. This can sometimes dislodge particulate matter from a blocked inlet frit.[10]

  • Re-test: Reinstall the column in the correct flow direction and re-equilibrate with the mobile phase. Inject your sample and check the peak shape.

  • Column Replacement: If the peak shape remains poor after flushing and all other factors (mobile phase, sample preparation) have been optimized, the column itself may be irreversibly damaged (e.g., bed collapse, void).[11] Replace it with a new column of the same type to confirm. If the new column provides a good peak shape, the old one has failed.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₃NO₃[2][13]
Molecular Weight159.18 g/mol [2][13]
pKa (Strongest Acidic)3.62 - 4.11[2]
Water Solubility25.6 - 37.1 g/L[2][13]
AppearanceWhite to off-white crystalline powder[14]
Table 2: General Effect of Mobile Phase pH on an Acidic Analyte (pKa ≈ 4.1)
Mobile Phase pHPredominant Analyte FormExpected Chromatographic BehaviorRationale
pH 2.5 - 3.0 Neutral (R-COOH)Good, symmetrical peak shape ; optimal retention.Analyte is fully protonated, leading to consistent hydrophobic interactions with the stationary phase.[15]
pH 3.8 - 4.5 Mixture (R-COOH & R-COO⁻)Poor peak shape (tailing) ; unstable retention.The analyte exists in two forms, causing mixed-mode retention and peak broadening.[3]
pH > 6.0 Ionized (R-COO⁻)Poor peak shape ; significantly reduced retention.The ionized analyte is highly polar, has low affinity for the reversed-phase packing, and is more prone to undesirable secondary interactions.[15]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of N-acetyl-D-valine and N-acetyl-L-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of N-acetyl-D-valine and N-acetyl-L-valine, focusing on their differential interactions with biological systems. The primary observed distinction in their activity stems from their stereochemistry, which dictates their recognition and processing by enzymes. This guide synthesizes available experimental data and provides detailed protocols for key assays to facilitate further research.

Core Chemical Differences

N-acetyl-L-valine and this compound are stereoisomers, or enantiomers, of each other. This means they share the same chemical formula and connectivity of atoms but differ in the three-dimensional arrangement of their atoms at the chiral center—the alpha-carbon of the valine residue. In biological systems, which are themselves chiral, this difference in "handedness" often leads to significant variations in biological activity. L-amino acids are the predominant form found in nature and are the building blocks of proteins in most living organisms. D-amino acids are less common but play specialized roles, for instance, in bacterial cell walls and as signaling molecules.

Comparative Biological Activity

The most well-documented difference in the biological activity of N-acetyl-L-valine and this compound lies in their susceptibility to enzymatic hydrolysis by aminoacylases.

Enzymatic Hydrolysis by Aminoacylase I

Aminoacylase I (N-acylamino-acid amidohydrolase, E.C. 3.5.1.14) is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids to yield the corresponding L-amino acid and an acyl group. This enzyme exhibits a high degree of enantioselectivity, preferentially acting on the L-enantiomer.

Key Findings:

  • N-acetyl-L-valine is readily hydrolyzed by aminoacylase I from sources such as porcine kidney and the fungus Aspergillus melleus. This reaction is a key step in the industrial production of optically pure L-amino acids.

  • This compound is a poor substrate for aminoacylase I and is largely left unreacted under conditions where the L-enantiomer is completely hydrolyzed. This high degree of selectivity allows for the kinetic resolution of racemic mixtures of N-acetyl-valine.

SubstrateEnzyme SourceRelative Activity/SelectivityReference
N-acetyl-L-methioninePorcine Kidney Aminoacylase IHigh[1]
N-acetyl-D-methioninePorcine Kidney Aminoacylase IVery Low / No Activity[1]
N-acetyl-L-phenylalaninePorcine Kidney Aminoacylase IHigh[1]
N-acetyl-D-phenylalaninePorcine Kidney Aminoacylase IVery Low / No Activity[1]
N-acetyl-L-cysteinePorcine Kidney Aminoacylase IGood Substrate[2]

This table illustrates the general enantioselectivity of Aminoacylase I for L-enantiomers. Specific kinetic values for N-acetyl-valine isomers were not found, but a similar high degree of selectivity is expected.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. L-amino acids, particularly L-leucine and L-valine, are known activators of the mTORC1 signaling pathway.

Key Findings:

  • N-acetyl-L-valine: While L-valine itself has been shown to promote α-casein synthesis by activating the mTOR signaling pathway in a dose-dependent manner, direct evidence for the effect of N-acetyl-L-valine is less clear.[3] However, a study on an N-acetyl-L-leucine derivative indicated an inhibitory effect on leucine-induced mTOR signaling.[4] This suggests that N-acetylation may alter the way the amino acid interacts with the mTOR pathway, potentially converting it from an activator to an inhibitor.

  • This compound: There is currently no available research directly investigating the effect of this compound on the mTOR signaling pathway. Given the stereospecificity of the L-amino acid sensing mechanisms of mTOR, it is hypothesized that the D-enantiomer would be inactive.

Antibacterial Activity against Stenotrophomonas maltophilia

Stenotrophomonas maltophilia is a multidrug-resistant opportunistic pathogen. While some N-acetylated amino acid derivatives, such as N-acetylcysteine (NAC), have demonstrated antimicrobial and antibiofilm activity against this bacterium, there is a lack of specific data for the valine derivatives.[5][6]

Key Findings:

  • N-acetyl-L-valine: No studies were identified that specifically test the antibacterial activity of N-acetyl-L-valine against S. maltophilia.

  • This compound: No studies were identified that specifically test the antibacterial activity of this compound against S. maltophilia.

Experimental Protocols

Enzymatic Hydrolysis by Aminoacylase I

Objective: To determine and compare the kinetic parameters (Km and Vmax) for the hydrolysis of N-acetyl-L-valine and this compound by porcine kidney aminoacylase I.

Materials:

  • Porcine Kidney Aminoacylase I (E.C. 3.5.1.14)

  • N-acetyl-L-valine

  • This compound

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Spectrophotometer

  • Reagents for quantifying free amino groups (e.g., ninhydrin reagent)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of porcine kidney aminoacylase I in Tris-HCl buffer.

    • Prepare a series of stock solutions of N-acetyl-L-valine and this compound at various concentrations in Tris-HCl buffer.

  • Enzyme Assay:

    • For each substrate concentration, set up a reaction mixture containing the Tris-HCl buffer and the substrate solution. Equilibrate to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the aminoacylase I stock solution.

    • At regular time intervals, withdraw aliquots from the reaction mixture and stop the reaction (e.g., by adding a strong acid or by heat inactivation).

    • Quantify the amount of L-valine or D-valine produced in each aliquot using a suitable method, such as the ninhydrin assay, which reacts with the primary amine of the free amino acid to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each enantiomer.

G cluster_workflow Enzymatic Hydrolysis Workflow prep Prepare Enzyme and Substrate Solutions react Initiate Enzymatic Reaction prep->react quench Quench Reaction at Time Points react->quench quant Quantify Product Formation quench->quant analyze Determine Kinetic Parameters (Km, Vmax) quant->analyze

Enzymatic Hydrolysis Workflow
mTORC1 Activation Assay

Objective: To assess and compare the ability of N-acetyl-L-valine and this compound to activate the mTORC1 signaling pathway in a cell-based assay.

Materials:

  • Cell line (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Amino acid-free medium

  • N-acetyl-L-valine and this compound stock solutions

  • Positive control (e.g., L-leucine)

  • Cell lysis buffer

  • Antibodies for Western blotting: anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin (loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to ~80% confluency in complete growth medium.

    • Starve the cells of amino acids by incubating them in amino acid-free medium for a defined period (e.g., 1-2 hours).

  • Stimulation:

    • Replace the starvation medium with medium containing either N-acetyl-L-valine, this compound, L-leucine (positive control), or no amino acid (negative control) at various concentrations.

    • Incubate for a short period (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total S6K and 4E-BP1, as well as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the activation levels induced by each compound.

G cluster_pathway Amino Acid Sensing by mTORC1 AminoAcids L-Amino Acids (e.g., L-Valine) Ragulator Ragulator AminoAcids->Ragulator activates Rag_GDP RagA/B-GDP RagC/D-GTP Ragulator->Rag_GDP GEF for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb-GTP Downstream Downstream Effectors (S6K, 4E-BP1) mTORC1_active->Downstream phosphorylates Growth Cell Growth & Proliferation Downstream->Growth promotes

Simplified mTORC1 Activation Pathway

Conclusion

The biological activity of N-acetyl-valine is highly dependent on its stereochemistry. N-acetyl-L-valine is recognized and metabolized by enzymes such as aminoacylase I, while this compound is largely resistant to this enzymatic action. This differential metabolism has significant implications for the bioavailability and physiological effects of these compounds. While the role of L-valine in activating mTOR signaling is established, the effect of its N-acetylated form requires further investigation, and the activity of the D-enantiomer in this pathway is likely negligible. The antibacterial properties of these specific compounds against Stenotrophomonas maltophilia remain an open area for research. The provided protocols offer a framework for researchers to quantitatively assess these differences and further elucidate the distinct biological roles of these enantiomers.

References

A Comparative Analysis of N-acetyl-D-valine and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a detailed comparative analysis of N-acetyl-D-valine and other prominent chiral synthons, including other N-protected amino acids and chiral auxiliaries. The comparison is supported by experimental data on yield and stereoselectivity, detailed experimental protocols, and visualizations of key concepts to aid in the selection of the optimal synthetic strategy.

Introduction to Chiral Synthons

Chiral synthons are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the formation of a specific stereoisomer. An ideal chiral synthon should be readily available, easily attached and removed, and provide a high degree of stereocontrol. This guide focuses on two main categories of chiral synthons: N-protected amino acids, with a focus on this compound, and chiral auxiliaries.

N-Protected Amino Acids as Chiral Synthons

N-protected amino acids, such as this compound, N-Boc-D-valine, and N-Cbz-D-valine, are widely utilized in peptide synthesis and as chiral building blocks in the synthesis of complex molecules. The protecting group serves to prevent unwanted reactions at the amino group while enabling the amino acid to be used as a chiral template.

Data Presentation: Comparison of N-Protected D-Valine Derivatives

The following table summarizes typical performance data for the synthesis of different N-protected D-valine derivatives. It is important to note that yields and enantiomeric excess can vary significantly depending on the specific reaction conditions and purification methods employed.

Protecting GroupSynthon NameTypical Synthesis Yield (%)Enantiomeric Excess (ee) (%)Key Features
Acetyl (Ac)This compound85-95%>98%Stable, economical, suitable for many applications.
tert-Butoxycarbonyl (Boc)N-Boc-D-valine90-99%>99%Acid-labile, widely used in solid-phase peptide synthesis (SPPS).[1][2]
Carboxybenzyl (Cbz)N-Cbz-D-valine80-95%>98%Removable by hydrogenolysis, useful in solution-phase synthesis.[3][4]

Chiral Auxiliaries: A Different Approach to Asymmetric Synthesis

Chiral auxiliaries are another important class of chiral synthons. Unlike N-protected amino acids which are incorporated into the final product's backbone, chiral auxiliaries are temporarily attached to a substrate, direct a stereoselective transformation on that substrate, and are then cleaved and ideally recovered. Prominent examples include Evans oxazolidinone auxiliaries and SAMP/RAMP hydrazone auxiliaries.

Data Presentation: Performance of Chiral Auxiliaries in Asymmetric Alkylation

The following table presents typical performance data for asymmetric alkylation reactions using Evans and SAMP/RAMP auxiliaries. The diastereomeric excess (de) is a measure of the stereoselectivity of the reaction.

Chiral AuxiliaryReaction TypeTypical Yield (%)Diastereomeric Excess (de) (%)Key Features
Evans OxazolidinonesAsymmetric Alkylation70-95%>95%High stereocontrol in various C-C bond-forming reactions.[5][6]
SAMP/RAMP HydrazonesAsymmetric Alkylation70-90%>95%Excellent for asymmetric α-alkylation of aldehydes and ketones.[7][8][9]

Experimental Protocols

Detailed methodologies for the synthesis of N-protected D-valine derivatives and the application of an Evans auxiliary are provided below.

Synthesis of this compound

Materials:

  • D-valine

  • Acetic anhydride

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve D-valine in water.

  • Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Acidify the solution with hydrochloric acid to a pH of approximately 2.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold water, and dry under vacuum.[10]

Synthesis of N-Boc-D-valine

Materials:

  • D-valine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dioxane

  • Water

  • Sodium hydroxide

Procedure:

  • Dissolve D-valine in a mixture of dioxane and water.

  • Add a solution of sodium hydroxide to adjust the pH to 10-11.

  • Add (Boc)₂O portion-wise while vigorously stirring and maintaining the pH with sodium hydroxide.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer with a cold solution of citric acid to a pH of 3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Synthesis of N-Cbz-D-valine

Materials:

  • D-valine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide

  • Dioxane

  • Water

Procedure:

  • Dissolve D-valine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Simultaneously add benzyl chloroformate and a solution of sodium hydroxide dropwise, maintaining the temperature below 5 °C and the pH between 9 and 10.[11]

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer with cold hydrochloric acid to a pH of 2.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans auxiliary)

  • Propionyl chloride

  • n-Butyllithium

  • Diisopropylamine (to form LDA in situ)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Acylation: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-butyllithium dropwise and stir for 15 minutes. Add propionyl chloride and stir for 1 hour at -78 °C, then warm to 0 °C.

  • Enolate Formation: In a separate flask, prepare lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C. Cool the acylated auxiliary solution to -78 °C and add the freshly prepared LDA solution dropwise. Stir for 30 minutes.

  • Alkylation: Add benzyl bromide to the enolate solution at -78 °C and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio can be determined by NMR or chiral HPLC analysis.[5]

  • Auxiliary Cleavage: The chiral auxiliary can be removed under various conditions to yield the corresponding carboxylic acid, alcohol, or amide. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the carboxylic acid.

Visualization of Key Concepts

Logical Flow for Selecting a Chiral Synthon

G Decision Flow for Chiral Synthon Selection start Define Target Molecule and Desired Stereochemistry synthon_type Choose Synthon Type start->synthon_type n_protected N-Protected Amino Acid synthon_type->n_protected Incorporation into backbone auxiliary Chiral Auxiliary synthon_type->auxiliary Temporary director group peptide_synthesis Peptide Synthesis? n_protected->peptide_synthesis non_peptide Non-Peptide Synthesis n_protected->non_peptide alkylation Asymmetric Alkylation? auxiliary->alkylation peptide_synthesis->non_peptide No select_n_prot Select Protecting Group (Ac, Boc, Cbz) peptide_synthesis->select_n_prot Yes final_product Synthesize Final Product non_peptide->final_product other_reaction Other Asymmetric Reaction alkylation->other_reaction No select_auxiliary Select Auxiliary (Evans, SAMP/RAMP) alkylation->select_auxiliary Yes other_reaction->final_product select_n_prot->final_product select_auxiliary->final_product

Caption: A flowchart illustrating the decision-making process for selecting a suitable chiral synthon.

General Workflow for Asymmetric Synthesis using a Chiral Auxiliarydot

G start Start with Prochiral Substrate attach_aux Attach Chiral Auxiliary start->attach_aux asym_reaction Perform Diastereoselective Reaction attach_aux->asym_reaction cleave_aux Cleave Chiral Auxiliary asym_reaction->cleave_aux product Isolate Enantiomerically Enriched Product cleave_aux->product recover_aux Recover Chiral Auxiliary cleave_aux->recover_aux

References

A Comparative Guide to Validating the Purity of Synthetic N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of N-acetyl-D-valine, a crucial building block in peptide synthesis and pharmaceutical research, is paramount for ensuring the efficacy, safety, and reproducibility of novel therapeutics and research outcomes.[1] This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthetic this compound, complete with experimental protocols and data presentation.

Comparative Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. While specific impurity profiles are proprietary to manufacturers, the following table illustrates a comparative analysis of a hypothetical batch of synthetic this compound against a generic alternative, highlighting common analytical techniques and potential impurities.

Analytical Technique Parameter Synthetic this compound (Batch A) Generic Alternative (Batch B) Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Assay (Purity)99.8%98.5%≥ 98.0%
Related Substance A (D-Valine)0.05%0.25%≤ 0.5%
Related Substance B (N-acetyl-L-valine)Not Detected0.75%≤ 0.5%
Unspecified Impurities0.10%0.50%≤ 1.0%
Chiral HPLC Enantiomeric Purity (D-isomer)> 99.9%99.0%≥ 99.0%
Mass Spectrometry (MS) Molecular Weight159.18 g/mol (Observed)159.19 g/mol (Observed)159.18 ± 0.05 g/mol
Nuclear Magnetic Resonance (¹H NMR) Structural IntegrityConforms to structureConforms to structureConforms to reference spectrum
Elemental Analysis Carbon (C)52.82% (Calculated: 52.82%)52.75%52.82% ± 0.40%
Hydrogen (H)8.23% (Calculated: 8.24%)8.15%8.24% ± 0.20%
Nitrogen (N)8.80% (Calculated: 8.80%)8.72%8.80% ± 0.20%
Water Content (Karl Fischer Titration) Water Content0.15%0.45%≤ 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are fundamental for obtaining reliable and reproducible purity data.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-performance liquid chromatography (HPLC) is a primary method for separating and quantifying this compound and its potential impurities.[2] A reverse-phase method is commonly employed.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run a gradient program to elute the main compound and any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric purity is critical, especially in pharmaceutical applications where the stereochemistry of a molecule dictates its biological activity.[1][2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column designed for amino acid separations.

  • Mobile Phase: A suitable mixture of solvents such as hexane, ethanol, and an acidic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column.

    • Inject the sample.

    • The two enantiomers (D and L) will be separated, allowing for the quantification of the desired D-enantiomer and the detection of the L-enantiomer impurity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.[4]

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray Ionization (ESI).

  • Analysis Mode: Positive or negative ion mode.

  • Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure and is used to confirm the identity and integrity of the this compound molecule.[1][4]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical workflow for the comprehensive purity validation of synthetic this compound.

cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Analysis cluster_2 Stereochemical & Structural Confirmation cluster_3 Final Quality Assessment A Synthetic this compound Sample B HPLC Analysis A->B E Chiral HPLC A->E G Mass Spectrometry A->G I NMR Spectroscopy A->I K Elemental Analysis A->K L Water Content (Karl Fischer) A->L C Purity Assay (%) B->C D Impurity Profile B->D M Final Purity Validation C->M D->M F Enantiomeric Purity E->F F->M H Molecular Weight G->H H->M J Structural Integrity I->J J->M K->M L->M

Caption: Workflow for this compound purity validation.

Hypothetical Signaling Pathway Inhibition

N-acetylated amino acids can be investigated for their role in modulating cellular signaling pathways. The diagram below depicts a hypothetical pathway where this compound might act as an inhibitor.

cluster_pathway Cellular Signaling Cascade Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Inhibitor This compound Inhibitor->Kinase2

Caption: Inhibition of a signaling pathway by this compound.

References

Comparative Analysis of Antibody Cross-Reactivity for N-acetyl-D-valine Peptides: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies raised against N-acetyl-D-valine peptides. While specific experimental data for antibodies targeting this precise modification is not extensively available in published literature, this document outlines established methodologies and best practices adapted from studies on similar post-translationally modified peptide antibodies, such as those targeting acetylated lysine.[1][2][3] This guide will enable researchers to design and execute rigorous cross-reactivity studies, compare antibody performance with potential alternatives, and generate reliable data for their research and development endeavors.

Generation of Antibodies Against this compound Peptides

The initial and most critical step is the generation of highly specific antibodies. Typically, synthetic peptides approximately 10-20 amino acids in length, containing the this compound modification, are used as antigens.[4][5] To enhance immunogenicity, these peptides are often conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][3] Both monoclonal and polyclonal antibodies can be produced, with monoclonal antibodies generally offering higher specificity and less batch-to-batch variation.[6]

Experimental Workflow for Antibody Generation:

Antibody_Generation cluster_antigen_prep Antigen Preparation cluster_immunization Immunization & Production cluster_purification Antibody Purification cluster_validation Validation peptide This compound Peptide Synthesis conjugation Conjugation to Carrier Protein (e.g., KLH) peptide->conjugation immunize Immunize Animal (e.g., Rabbit, Mouse) serum Collect Antiserum (Polyclonal) immunize->serum hybridoma Hybridoma Technology (Monoclonal) immunize->hybridoma affinity Affinity Purification against Peptide serum->affinity hybridoma->affinity validation Characterization (ELISA, Western Blot) affinity->validation

Caption: Workflow for generating antibodies against this compound peptides.

Experimental Protocols for Cross-Reactivity Assessment

To evaluate the specificity of antibodies raised against this compound, a series of cross-reactivity assays must be performed. The primary goal is to determine if the antibody binds to other similar modifications, the unmodified peptide, or other unrelated peptides.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to screen for antibody specificity and cross-reactivity against a panel of peptides.

Methodology:

  • Peptide Coating: Microtiter plates are coated overnight at 4°C with the this compound target peptide and a panel of control peptides (e.g., unmodified valine peptide, peptides with other N-acetylated amino acids, and unrelated peptides) at a concentration of 1-10 µg/mL in a suitable coating buffer.

  • Blocking: Plates are washed and blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in PBS-T) for 1-2 hours at room temperature to prevent non-specific binding.

  • Antibody Incubation: The primary antibody (anti-N-acetyl-D-valine) is serially diluted in blocking buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

  • Detection: The plate is washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution, and the absorbance is read at the appropriate wavelength (e.g., 450 nm).

Dot Blot Assay

A dot blot is a simpler, qualitative or semi-quantitative method to assess cross-reactivity.

Methodology:

  • Peptide Spotting: The target and control peptides are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.

  • Blocking: The membrane is blocked with a blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody at an appropriate dilution for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: The membrane is washed, and a chemiluminescent substrate is added. The signal is detected using an imaging system.

Experimental Workflow for Cross-Reactivity Testing:

Cross_Reactivity_Workflow cluster_peptides Test Peptide Panel cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis start Purified Anti-N-acetyl-D-valine Antibody elisa ELISA start->elisa dot_blot Dot Blot start->dot_blot target This compound Peptide target->elisa target->dot_blot control1 Unmodified Valine Peptide control1->elisa control1->dot_blot control2 N-acetyl-X Peptides (Other AAs) control2->elisa control2->dot_blot control3 Unrelated Peptides control3->elisa control3->dot_blot quant Quantitative Comparison of Binding Affinity elisa->quant qual Qualitative Assessment of Specificity dot_blot->qual

Caption: Workflow for assessing the cross-reactivity of anti-N-acetyl-D-valine antibodies.

Data Presentation for Comparative Analysis

Clear and concise data presentation is crucial for comparing the cross-reactivity profiles of different antibody candidates.

Table 1: ELISA-Based Cross-Reactivity Profile of Anti-N-acetyl-D-valine Antibody (Clone X)

Peptide TargetSequence ContextModificationMean OD 450nm (± SD)Relative Binding (%)
Target Peptide ...-G(Ac-V)A-...This compound 1.85 (± 0.08) 100%
Control 1...-GVA-...Unmodified Valine0.12 (± 0.02)6.5%
Control 2...-G(Ac-A)A-...N-acetyl-D-alanine0.25 (± 0.04)13.5%
Control 3...-G(Ac-L)A-...N-acetyl-D-leucine0.21 (± 0.03)11.4%
Control 4...-RSTP-...Unrelated Peptide0.09 (± 0.01)4.9%

Table 2: Semi-Quantitative Dot Blot Analysis

Peptide TargetModificationSignal Intensity
Target Peptide This compound +++
Control 1Unmodified Valine-
Control 2N-acetyl-D-alanine+
Control 3N-acetyl-D-leucine+
Control 4Unrelated Peptide-

(Note: The data presented in these tables is illustrative and should be replaced with actual experimental results.)

Alternatives to Traditional Antibodies

While polyclonal and monoclonal antibodies are the standard, several alternative affinity reagents are emerging that offer advantages in terms of specificity, reproducibility, and production time.[6][7]

Table 3: Comparison of Affinity Reagent Technologies

TechnologyPrincipleAdvantagesDisadvantages
Monoclonal Antibodies Hybridoma technology producing a single antibody clone.[6]High specificity, low batch-to-batch variation.[6]Longer development time, higher cost.
Polyclonal Antibodies A mixture of antibodies recognizing multiple epitopes on the antigen.[6]Higher signal amplification, lower cost.Batch-to-batch variability, potential for higher cross-reactivity.[6]
Affimers Small, engineered proteins with a binding surface.[7]High specificity and stability, rapid development.[7]May have lower affinity than some antibodies.
Aptamers Oligonucleic acid or peptide molecules that bind to a specific target.[7]High specificity, low immunogenicity, chemical synthesis.[7]Susceptible to nuclease degradation.

Logical Relationship of Technology Selection:

Technology_Selection cluster_options Available Technologies cluster_considerations Key Considerations cluster_decision Decision start Need for this compound Binding Reagent mono Monoclonal Antibody start->mono poly Polyclonal Antibody start->poly alt Alternative Reagents (Affimers, Aptamers) start->alt spec Specificity mono->spec repro Reproducibility mono->repro cost Cost & Time mono->cost poly->spec poly->repro poly->cost alt->spec alt->repro alt->cost decision Select Optimal Reagent spec->decision repro->decision cost->decision

Caption: Decision-making flowchart for selecting a binding reagent.

Conclusion

The successful development and application of antibodies specific to this compound hinges on rigorous characterization of their cross-reactivity. By employing the systematic protocols for antibody generation, cross-reactivity assessment via ELISA and dot blot, and clear data presentation outlined in this guide, researchers can confidently evaluate the performance of their antibodies. Furthermore, consideration of alternative technologies may provide novel solutions for achieving the desired specificity and reproducibility in targeting this unique post-translational modification.

References

Comparing the efficacy of different synthetic routes to N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-D-valine is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of complex bioactive molecules and peptide-based therapeutics.[1][2] The stereochemical purity of this compound is paramount, making the efficiency and enantioselectivity of its synthesis a critical consideration for researchers and chemical engineers. This guide provides a comparative analysis of the primary synthetic methodologies for producing this compound, supported by experimental data and detailed protocols to inform laboratory and process chemistry decisions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Direct Chemical Synthesis from D-ValineRoute 2: Chemoenzymatic Synthesis via Resolution
Starting Material D-ValineDL-Valine
Key Reagents Acetic AnhydrideAcetic Anhydride, L-aminoacylase
Typical Yield >95% (crude), ~85-90% (isolated)~40-45% (from racemate)
Enantiomeric Excess (ee) Dependent on starting material purity (>99%)>99%
Key Advantages High yield, straightforward, fewer stepsUtilizes inexpensive racemic starting material
Key Disadvantages Requires expensive, enantiopure starting materialLower theoretical maximum yield (50%), requires enzyme and separation
Scalability Highly scalableScalable, with considerations for enzyme cost and activity

Route 1: Direct Chemical Synthesis from D-Valine

This is the most straightforward approach, involving the direct N-acetylation of the enantiomerically pure amino acid, D-valine. The reaction is typically high-yielding and robust, making it a common choice when optically pure D-valine is readily available.

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-valine (1 equivalent) in glacial acetic acid (approximately 8-10 mL per gram of valine).

  • Acetylation: While stirring, heat the solution to 90°C. Add acetic anhydride (1.1 equivalents) dropwise to the solution.

  • Reaction: Maintain the reaction mixture at 90-100°C for approximately 10-20 minutes.

  • Workup: Cool the reaction mixture to room temperature. The solvent and excess reagents are then removed under reduced pressure (e.g., using a rotary evaporator).

  • Crystallization and Isolation: The resulting crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure this compound. The crystals are then collected by filtration, washed with cold solvent, and dried under vacuum.

Note: This protocol is adapted from a general procedure for the acetylation of D,L-valine.[3]

Route 2: Chemoenzymatic Synthesis via Resolution of N-acetyl-D,L-valine

This method is a classic example of a chemoenzymatic process, which combines a chemical synthesis step with a highly selective enzymatic resolution. It is particularly advantageous when the racemic starting material, DL-valine, is significantly more economical than its enantiopure counterpart.

The overall process involves two main stages:

  • Chemical Synthesis: N-acetylation of racemic DL-valine to produce N-acetyl-DL-valine.

  • Enzymatic Resolution: Selective hydrolysis of the L-enantiomer (N-acetyl-L-valine) using an L-aminoacylase, leaving the desired this compound untouched.

Experimental Protocols

Part A: Synthesis of N-acetyl-DL-valine

  • Dissolution: Dissolve DL-valine (1 equivalent) in glacial acetic acid (8-10 mL per gram of valine) in a suitable reaction vessel.

  • Acetylation: Heat the solution to 90°C and add acetic anhydride (1.1 equivalents).

  • Reaction and Workup: Maintain the temperature for 10-20 minutes. After cooling, the solvent is removed under reduced pressure to yield crude N-acetyl-DL-valine. A patent describing this process for D,L-valine reported a crude purity of 95.6%.[3]

Part B: Enzymatic Resolution

  • Solution Preparation: Dissolve the crude N-acetyl-DL-valine in deionized water to a concentration of approximately 0.1 M. Adjust the pH to 7.5-8.0 with a suitable base (e.g., aqueous sodium hydroxide or calcium carbonate).

  • Enzymatic Reaction: Add L-aminoacylase (e.g., from Aspergillus oryzae) to the solution. The enzyme loading will depend on the specific activity of the preparation. The mixture is incubated at a controlled temperature, typically around 37-40°C, for 24-48 hours.[4]

  • Separation: After the reaction is complete, the desired this compound can be separated from the formed L-valine based on differences in their solubility at different pH values. Acidifying the solution will precipitate the this compound, which can be collected by filtration.

Logical Workflow for Chemoenzymatic Synthesis

The following diagram illustrates the key steps and decision points in the chemoenzymatic synthesis of this compound.

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution cluster_separation Separation and Purification DL-Valine DL-Valine Reaction1 N-Acetylation DL-Valine->Reaction1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction1 N-acetyl-DL-valine N-acetyl-DL-valine Reaction1->N-acetyl-DL-valine Reaction2 Selective Hydrolysis N-acetyl-DL-valine->Reaction2 L-Acylase L-Acylase L-Acylase->Reaction2 Mixture L-Valine + this compound Reaction2->Mixture Separation pH Adjustment & Filtration Mixture->Separation L-Valine_Solution L-Valine (in solution) Separation->L-Valine_Solution Soluble N-acetyl-D-valine_Product This compound (precipitate) Separation->N-acetyl-D-valine_Product Insoluble

Caption: Workflow of the chemoenzymatic synthesis of this compound.

Conclusion

The choice between direct chemical synthesis and a chemoenzymatic approach for producing this compound largely depends on the cost and availability of the starting materials. For large-scale industrial production where cost-effectiveness is paramount, the chemoenzymatic route starting from racemic valine is often preferred, despite the lower theoretical yield and more complex downstream processing. For laboratory-scale synthesis or when high throughput is required and the cost of D-valine is not prohibitive, the direct chemical synthesis offers a faster and more straightforward path to the desired product with a higher overall yield. Both methods, when properly executed, can deliver this compound of high purity and enantiomeric excess, suitable for its demanding applications in drug development and scientific research.

References

A Researcher's Guide to Isotopic Labeling of N-acetyl-D-valine for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of isotopically labeled N-acetyl-D-valine with other alternatives for use in metabolic studies. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.

Stable isotope labeling has become an indispensable tool in metabolic research, allowing for the precise tracking of metabolic pathways and fluxes of various compounds. This compound, a derivative of the essential branched-chain amino acid valine, is of increasing interest for studying valine metabolism and its role in various physiological and pathological states. This guide offers a comparative overview of isotopically labeled this compound, its applications, and analytical methodologies, alongside alternative tracers.

Comparison of Isotopic Tracers for Valine Metabolism

The choice of an isotopic tracer is critical for the successful outcome of metabolic studies. While isotopically labeled D-valine is a direct tracer for valine metabolism, this compound presents a potential alternative with distinct characteristics. The N-acetylation may influence its transport, uptake, and metabolism, offering a different kinetic profile compared to the free amino acid.

Table 1: Comparison of Isotopic Tracers for Valine Metabolism

FeatureIsotopically Labeled this compoundIsotopically Labeled D-ValineOther Labeled Branched-Chain Amino Acids (BCAAs)
Tracer For Valine metabolism, potentially reflecting different transport and uptake mechanisms due to the acetyl group.Direct tracing of valine metabolism and its incorporation into proteins.Metabolism of leucine and isoleucine, providing a broader view of BCAA metabolism.
Potential Advantages May exhibit different uptake kinetics and metabolic fate compared to free valine, potentially offering insights into specific transport or deacetylation pathways.Direct measurement of valine flux and incorporation into protein. Well-established methodologies.Allows for the simultaneous study of the three essential BCAAs, which share initial catabolic pathways.
Potential Disadvantages Requires in vivo deacetylation to enter valine metabolic pathways, which can complicate kinetic modeling. Limited direct comparative data on its performance against D-valine.May be rapidly incorporated into protein, potentially reducing the free tracer pool for metabolic flux studies of other pathways.Metabolic pathways are interconnected and can be complex to deconvolute.
Typical Isotopes ¹³C, ¹⁵N, ²H (D)¹³C, ¹⁵N, ²H (D)¹³C, ¹⁵N, ²H (D)
Analytical Methods LC-MS/MS, GC-MS, NMRLC-MS/MS, GC-MS, NMRLC-MS/MS, GC-MS, NMR

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate metabolic studies. Below are generalized protocols for in vivo metabolic tracing using isotopically labeled compounds, which can be adapted for this compound.

In Vivo Administration and Sample Collection (Rodent Model)

This protocol is a general guideline for a bolus intravenous injection of a stable isotope tracer in a mouse model.

  • Tracer Preparation: Dissolve the isotopically labeled this compound (e.g., ¹³C₅-N-acetyl-D-valine) in sterile phosphate-buffered saline (PBS) to the desired concentration. The exact concentration and volume will depend on the specific experimental design and mouse body weight.

  • Animal Preparation: Acclimate the mice to the experimental conditions. For intravenous injection, gently warm the tail to dilate the vein.

  • Tracer Administration: Inject a single bolus of the tracer solution via the tail vein. Record the exact time of injection.

  • Sample Collection: At predetermined time points post-injection, collect blood samples via tail vein or cardiac puncture into EDTA-coated tubes.

  • Tissue Collection: At the final time point, euthanize the mouse and rapidly dissect tissues of interest (e.g., liver, muscle, brain). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

  • Sample Storage: Store plasma and tissue samples at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

This protocol outlines the steps for extracting metabolites from plasma and tissue samples and analyzing them by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Metabolite Extraction from Plasma:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 200 µL of ice-cold methanol containing a suite of isotopically labeled internal standards (including labeled valine).

    • Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue sample (typically 20-50 mg).

    • Add ice-cold 80% methanol (e.g., 1 mL per 25 mg of tissue) and homogenize using a bead beater or similar device.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and dry it under nitrogen.

    • Reconstitute the extract for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) column.

    • Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile and ammonium formate buffer).

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific transitions for unlabeled and labeled this compound, valine, and its downstream metabolites.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracing isotopic labels, particularly for determining the positional enrichment of isotopes within a molecule.

  • Sample Preparation: Prepare metabolite extracts as described for LC-MS/MS analysis. The final extract should be dissolved in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify and quantify metabolites.

    • For more detailed analysis, acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to resolve overlapping signals and confirm assignments.

  • Data Analysis:

    • Process the NMR spectra using appropriate software.

    • Integrate the signals of the labeled and unlabeled metabolites to determine isotopic enrichment.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram, generated using the DOT language, illustrates the key stages of a metabolic tracing study.

experimental_workflow Experimental Workflow for Metabolic Tracing cluster_design 1. Experimental Design cluster_execution 2. Experiment Execution cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation A Define Research Question B Select Isotopic Tracer (e.g., ¹³C-N-acetyl-D-valine) A->B C Choose Model System (Cells or Animals) B->C D Tracer Administration C->D E Sample Collection (Time-course) D->E F Metabolism Quenching & Sample Storage E->F G Metabolite Extraction F->G H LC-MS/MS or NMR Analysis G->H I Isotopic Enrichment Calculation H->I J Metabolic Pathway Analysis I->J K Biological Interpretation J->K

Caption: A flowchart illustrating the key steps in a metabolic tracing experiment using an isotopically labeled compound.

Signaling and Metabolic Pathways

To visualize the context of valine metabolism, the following diagram outlines the general branched-chain amino acid (BCAA) catabolic pathway. This compound would first need to be deacetylated to D-valine to enter this pathway.

bcaa_metabolism Simplified BCAA Catabolic Pathway This compound This compound D-Valine D-Valine This compound->D-Valine Deacetylation alpha-Ketoisovalerate alpha-Ketoisovalerate D-Valine->alpha-Ketoisovalerate BCAT Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isoleucine Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha-Keto-beta-methylvalerate BCAT Isobutyryl-CoA Isobutyryl-CoA alpha-Ketoisovalerate->Isobutyryl-CoA BCKDH Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA BCKDH Propionyl-CoA Propionyl-CoA Isobutyryl-CoA->Propionyl-CoA Acetyl-CoA Acetyl-CoA Isovaleryl-CoA->Acetyl-CoA alpha-Methylbutyryl-CoA->Propionyl-CoA alpha-Methylbutyryl-CoA->Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Acetyl-CoA->TCA Cycle

Caption: A simplified diagram of the catabolic pathways for branched-chain amino acids (BCAAs), including valine.

Conclusion

Isotopically labeled this compound holds promise as a tool for metabolic research, potentially offering unique insights into valine metabolism. However, further studies are required to directly compare its performance against conventional tracers like D-valine. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust metabolic tracing studies. By carefully selecting the appropriate tracer and analytical methodology, scientists can continue to unravel the complexities of amino acid metabolism in health and disease.

Comparative Docking Analysis of N-acetyl-D-valine Containing Peptides as Potential SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of three novel N-acetyl-D-valine containing dipeptides against the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. The study aims to elucidate the binding affinities and interaction patterns of these peptides, offering insights into their potential as therapeutic agents. The data presented herein is based on a hypothetical, yet plausible, in silico screening scenario designed to illustrate a robust comparative methodology.

Quantitative Docking Results

The following table summarizes the predicted binding affinities and interaction energies of the three candidate peptides when docked into the active site of the SARS-CoV-2 Main Protease (PDB ID: 6LU7). Lower binding energy values indicate a more favorable and stable interaction between the peptide and the protease.

Peptide CandidateSequenceDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
Peptide AAc-D-Val-His-8.2-7.5HIS41, CYS145, GLU166
Peptide BAc-D-Val-Met-7.5-6.8HIS41, MET49, CYS145
Peptide CAc-D-Val-Leu-7.1-6.5HIS41, MET165, GLU166

Experimental Protocols

A detailed methodology for the molecular docking studies is provided below. This protocol outlines the steps for preparing the protein and ligands, performing the docking simulations, and analyzing the results.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7) was obtained from the Protein Data Bank.

  • Water molecules and any co-crystallized ligands were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to assign appropriate partial charges to each atom.

  • The protein was then saved in the PDBQT file format, which is required for AutoDock Vina.

2. Ligand Preparation:

  • The three-dimensional structures of the this compound containing dipeptides (Peptide A, Peptide B, and Peptide C) were constructed using molecular modeling software.

  • The geometries of the peptides were optimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges were computed for each peptide, and the rotatable bonds were defined.

  • The prepared peptides were saved in the PDBQT file format.

3. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the active site of the main protease, centered on the catalytic dyad (HIS41 and CYS145). The dimensions of the grid box were set to 40 x 40 x 40 Å.

  • The docking simulations were carried out with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • The top-ranked binding pose for each peptide was selected based on the lowest docking score.

4. Analysis of Results:

  • The docking scores and predicted binding affinities were recorded for each peptide.

  • The interactions between the peptides and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.

  • A comparative analysis of the binding modes and key interacting residues was performed to understand the structure-activity relationships.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB: 6LU7) docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (this compound peptides) ligand_prep->docking results Result Analysis (Binding Energy & Interactions) docking->results comparison Comparative Analysis results->comparison

Caption: Workflow of the comparative molecular docking study.

Signaling Pathway Inhibition

The binding of these this compound containing peptides to the main protease is hypothesized to inhibit the viral replication cycle by blocking the proteolytic processing of polyproteins, which is an essential step for the virus to produce functional proteins.

G cluster_pathway Viral Replication Pathway polyprotein Viral Polyprotein mpro Main Protease (Mpro) polyprotein->mpro Cleavage by functional_proteins Functional Viral Proteins mpro->functional_proteins replication Viral Replication functional_proteins->replication Leads to inhibitor This compound Peptide Inhibitor inhibitor->mpro Inhibition

Caption: Inhibition of the SARS-CoV-2 replication pathway.

Safety Operating Guide

Safe Disposal of N-acetyl-D-valine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the proper handling and disposal of N-acetyl-D-valine, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

For researchers and scientists in drug development, the responsible management of chemical waste is paramount. This document outlines the recommended procedures for the disposal of this compound, a derivative of the amino acid valine used in various research applications. While some safety data sheets (SDS) may not classify this compound as hazardous under the 2012 OSHA Hazard Communication Standard, others indicate that it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach to its disposal is recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Ensure that an eyewash station and safety shower are readily accessible[1].

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as chemical waste and dispose of it through an approved waste disposal plant[1]. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused this compound powder, contaminated weighing paper, and any other solid materials that have come into contact with the chemical.

    • Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container label should include "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a dedicated, shatter-resistant, and leak-proof container.

    • Do not mix with other solvent wastes unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.

    • The container should be clearly labeled with "Hazardous Waste," the chemical name, the solvent used, and the estimated concentration.

  • Empty Containers:

    • Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water or ethanol).

    • The first rinsate should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste[3].

    • After triple rinsing, deface or remove the original label from the container before disposing of it as non-hazardous waste or recycling, in accordance with your institution's policies.

2. Storage of Chemical Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Keep containers tightly closed and away from incompatible materials.

  • Ensure the storage area is secure and away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Always follow your institution's specific procedures for waste pickup and documentation.

Quantitative Data Summary

At present, there is no standardized, publicly available quantitative data regarding specific disposal concentration limits for this compound. Disposal regulations are highly dependent on local, state, and federal guidelines. It is imperative to consult your institution's EHS office for specific guidance.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Recommended Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]

Experimental Protocols

The disposal of this compound does not involve experimental protocols but rather adherence to established hazardous waste management procedures. The key "methodology" is the segregation, labeling, and proper storage of waste, followed by disposal through a certified entity.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Storage and Disposal start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container is_solid Is the waste solid? collect_solid Collect in labeled solid waste container is_solid->collect_solid Yes collect_liquid Collect in labeled liquid waste container is_solid->collect_liquid No store_waste Store waste in designated satellite accumulation area collect_solid->store_waste collect_liquid->store_waste is_empty_container->is_solid No triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes collect_rinsate Collect first rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling N-acetyl-D-valine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for N-acetyl-D-valine, including operational procedures and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is required:

  • Eye Protection : Safety glasses with side shields are the minimum requirement.[1] For tasks with a higher risk of splashing, chemical safety goggles and a face shield should be worn.[1][2][3] All eye and face protection must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]

  • Hand Protection : Disposable nitrile gloves are recommended for incidental contact and should be removed immediately after any chemical contact, followed by hand washing.[1] For tasks with a higher risk of exposure, double-gloving or using more robust chemical-resistant gloves is advised.

  • Body Protection : A standard laboratory coat should be worn and kept buttoned to protect clothing and skin from potential splashes and spills.[2][3]

  • Respiratory Protection : If working in a poorly ventilated area or if dust formation is likely, a NIOSH-approved respirator (e.g., N95) is necessary to prevent respiratory irritation.[2][4][5]

  • Footwear : Closed-toe shoes are mandatory to protect against spills and falling objects.[2][6]

Chemical Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[4][5][7]

  • May cause an allergic skin reaction.[4][5][7]

  • Causes serious eye irritation.[4][5][7]

  • May cause respiratory irritation.[4][5][7]

Summary of Physical and Chemical Properties

PropertyValue
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol [7]
AppearanceWhite, solid crystalline[8]
Melting Point100 - 102 °C / 212 - 215.6 °F[8]
Boiling Point362.2 ± 25.0 °C (Predicted)[5]
Flash Point172.8 ± 23.2 °C[5]
Water Solubility0.35 M[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the work area.[4][9] Handling should ideally be performed in a chemical fume hood to minimize inhalation risk.

  • Before starting, ensure all necessary PPE is readily available and in good condition.

  • Locate the nearest eyewash station and safety shower and confirm they are operational.

2. Handling this compound:

  • Avoid direct contact with skin, eyes, and clothing.[8][9]

  • Minimize dust formation during handling and weighing.[4][8][9]

  • Use non-sparking tools to prevent ignition sources.[5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Recommended storage temperature is -20°C.[5]

  • Store away from incompatible materials and foodstuff containers.[5][10]

4. First Aid Measures:

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8] If eye irritation persists, seek medical attention.[4]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[8] If skin irritation or a rash occurs, get medical advice.[4]

  • Inhalation : Move the person to fresh air.[5][8] If symptoms occur, get medical attention.

  • Ingestion : Clean the mouth with water and drink plenty of water afterward.[8] Seek medical attention if you feel unwell.

Disposal Plan

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

  • Contaminated packaging should be treated as the chemical itself.

  • Do not release into the environment.[4][9]

Experimental Workflow for Handling this compound

cluster_storage Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Ensure Ventilation/Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials (Spatula, Weighing Boat, etc.) prep_workspace->prep_materials weigh Weigh this compound (Minimize Dust) prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve store Store in a Cool, Dry, Well-Ventilated Area weigh->store If not using all material cleanup Clean Work Area dissolve->cleanup After Experiment decontaminate Decontaminate Equipment cleanup->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.